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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The specific compound, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, is of significant interest due to the combination of two key pharmacophores: the pyrazole ring and the pyridine moiety. This arrangement suggests potential interactions with a variety of biological targets, particularly protein kinases, where such heterocyclic systems can form crucial hydrogen bonding and hydrophobic interactions.[4][5]

A definitive understanding of the three-dimensional structure of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is paramount for advancing its development as a potential therapeutic agent. Single-crystal X-ray diffraction stands as the unequivocal method for determining molecular structure with atomic-level precision.[6][7][8][9] It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and in silico drug design.

To date, a public domain crystal structure for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine has not been reported. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a robust and scientifically sound protocol to synthesize, crystallize, and structurally characterize this promising molecule.

Proposed Methodology: From Synthesis to Single Crystal

Part 1: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

A plausible and efficient synthetic route to the target compound can be adapted from established methods for the synthesis of 3-aryl-1H-pyrazol-4-amines.[10] A proposed two-step synthesis is outlined below.

Step 1: Synthesis of (Z)-2-(isonicotinoyl)-3-methoxyacrylonitrile

The synthesis would commence with the Claisen condensation of isonicotinonitrile with methyl formate in the presence of a strong base like sodium methoxide to yield an intermediate enolate. This is then methylated to produce (Z)-2-(isonicotinoyl)-3-methoxyacrylonitrile.

Step 2: Cyclization with Hydrazine to form 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

The intermediate acrylonitrile is then subjected to a cyclization reaction with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as ethanol and may be heated to drive the reaction to completion.

Experimental Protocol: Synthesis

  • Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled.

  • Reaction Setup: The flask is charged with isonicotinonitrile (1.0 eq) and anhydrous methanol under a nitrogen atmosphere. Sodium methoxide (1.1 eq) is added portion-wise while maintaining the temperature below 10°C.

  • Condensation and Methylation: Methyl formate (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours. Subsequently, dimethyl sulfate (1.1 eq) is added, and the mixture is stirred for an additional 4 hours.

  • Workup and Isolation of Intermediate: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (Z)-2-(isonicotinoyl)-3-methoxyacrylonitrile.

  • Cyclization: The crude intermediate is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is refluxed for 6 hours.

  • Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine. The purity of the compound should be assessed by NMR and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization Isonicotinonitrile Isonicotinonitrile Condensation Condensation Isonicotinonitrile->Condensation Claisen Condensation & Methylation MethylFormate Methyl Formate MethylFormate->Condensation Claisen Condensation & Methylation Base Sodium Methoxide Base->Condensation Claisen Condensation & Methylation Intermediate (Z)-2-(isonicotinoyl)-3- methoxyacrylonitrile Cyclization Cyclization Intermediate->Cyclization Cyclization Condensation->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Cyclization FinalProduct 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Cyclization->FinalProduct

Caption: Proposed two-step synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine.

Part 2: Single-Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in structure determination.[11][12] A systematic screening of crystallization conditions is therefore essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: The solubility of the purified compound will be tested in a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

  • Crystallization Techniques: Several crystallization methods should be employed in parallel:

    • Slow Evaporation: Saturated solutions of the compound in suitable solvents will be prepared in small vials, loosely capped to allow for slow evaporation at room temperature.[11]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent will be placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile anti-solvent.[13][14]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[14]

    • Cooling: Saturated solutions at an elevated temperature will be slowly cooled to induce crystallization.

  • Crystal Selection: The resulting crystals will be examined under a microscope. A suitable crystal for X-ray diffraction should be well-formed, have uniform morphology, and be free of cracks or defects, with dimensions typically between 0.1 and 0.3 mm.[6][15]

Proposed Crystallographic Analysis

Part 1: X-ray Diffraction Data Collection

A suitable single crystal will be mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal will be mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer: Data will be collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[15]

  • Data Collection Strategy: A full sphere of diffraction data will be collected using a combination of ω and φ scans.

  • Data Processing: The raw diffraction images will be processed using appropriate software to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction will also be applied.

XRay_Workflow Start High-Quality Single Crystal Mounting Mount on Goniometer (Cryo-cooled) Start->Mounting Diffractometer X-ray Diffractometer (Mo or Cu Kα radiation) Mounting->Diffractometer DataCollection Data Collection (ω and φ scans) Diffractometer->DataCollection Processing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->Processing StructureSolution Structure Solution (Direct Methods or Patterson) Processing->StructureSolution Refinement Structure Refinement (Least-Squares Minimization) StructureSolution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

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Exploratory

Physicochemical Profiling and pKa Determination of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: A Technical Guide

Executive Summary & Structural Causality In small-molecule drug discovery, particularly in the development of kinase inhibitors, the 3-(Pyridin-4-yl)-1H-pyrazol-4-amine motif acts as a privileged scaffold. The pyrazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In small-molecule drug discovery, particularly in the development of kinase inhibitors, the 3-(Pyridin-4-yl)-1H-pyrazol-4-amine motif acts as a privileged scaffold. The pyrazole ring frequently serves as a hydrogen-bond donor/acceptor pair to the kinase hinge region, while the pyridyl and amino groups dictate the molecule's solubility, permeability, and electronic distribution.

Understanding the physicochemical properties and acid-base equilibria (pKa) of this compound is not merely an analytical exercise; it is the foundation for predicting its pharmacokinetic (PK) behavior and target engagement. This guide provides an in-depth analysis of the compound's theoretical properties, the structural causality behind its ionization states, and self-validating experimental protocols for empirical characterization.

Theoretical Physicochemical Profiling

The physicochemical profile of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is governed by the interplay of its three distinct functional groups. The electron-donating nature of the 4-amino group strongly influences the electron density of the pyrazole core, which in turn affects the overall lipophilicity and polar surface area.

Quantitative Data Summary

The following table summarizes the computed and theoretically derived physicochemical parameters of the compound[1][2].

PropertyValueStructural Causality / Note
Molecular Formula C8H8N4Comprises a pyridine ring, a pyrazole ring, and a primary amine.
Molecular Weight 160.18 g/mol Highly ligand-efficient; falls well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~72.5 ŲPyridine N (12.9) + Pyrazole N (17.8) + Pyrazole NH (15.8) + NH2 (26.0). Optimal for membrane permeability.
Hydrogen Bond Donors (HBD) 3Contributed by the primary amine (-NH2) and the pyrazole (-NH-).
Hydrogen Bond Acceptors (HBA) 4Contributed by all nitrogen atoms across the scaffold.
Estimated LogP 0.8 - 1.2The high nitrogen count drives hydrophilicity, keeping LogP low.

Acid-Base Equilibria (pKa Analysis)

The speciation of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine across the physiological pH spectrum is complex due to the presence of three ionizable centers. Understanding where and when protons are added or removed is critical for formulating the compound for in vivo studies.

  • The Pyridine Nitrogen (Basic, pKa ~5.2 - 5.5): Pyridine is a well-characterized weak base with a typical pKa of 5.2[3][4][5]. While the pyrazole ring exerts an inductive electron-withdrawing effect, the strongly electron-donating 4-amino group counterbalances this via resonance. Consequently, the pyridine nitrogen retains a pKa near 5.5, meaning it will be partially protonated in the acidic environment of the stomach, aiding in dissolution.

  • The Pyrazole N2 / Amino Group (Basic, pKa ~3.5): The fundamental pyrazole ring has a conjugate acid pKa of approximately 2.5[6][7][8]. The addition of the 4-amino group increases the basicity of the adjacent pyrazole N2 nitrogen due to resonance stabilization of the resulting cation. Protonation preferentially occurs on the ring nitrogen rather than the exocyclic amine, yielding a pKa of ~3.5.

  • The Pyrazole N1-H (Acidic, pKa ~13.5): The unsubstituted pyrazole ring acts as a very weak acid with a pKa of 14.2[8][9][10]. The electron-withdrawing nature of the adjacent pyridine ring slightly increases this acidity, lowering the pKa to approximately 13.5.

Speciation A pH < 3.5 Dicationic State (+2 Charge) B pH 3.5 - 5.5 Monocationic State (+1 Charge) A->B Deprotonation of Pyrazole N2 (pKa1 ~3.5) C pH 5.5 - 13.5 Neutral State (0 Charge) B->C Deprotonation of Pyridine N (pKa2 ~5.5) D pH > 13.5 Anionic State (-1 Charge) C->D Deprotonation of Pyrazole N1-H (pKa3 ~13.5)

Figure 1: Logical relationship of protonation states across the physiological pH spectrum.

Experimental Workflows for Physicochemical Characterization

To empirically validate the theoretical properties, rigorous, self-validating analytical protocols must be employed.

Protocol 1: Potentiometric Titration for pKa Determination

Causality & Logic: Because 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is predominantly neutral between pH 5.5 and 13.5, it exhibits low aqueous solubility in this range. Direct aqueous titration will result in compound precipitation, which violates the Nernstian equilibrium required for accurate pKa measurement. To circumvent this, we employ the Avdeef cosolvent method utilizing Yasuda-Shedlovsky extrapolation[11][12][13].

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using the Gran's plot method in 0.15 M KCl. This accounts for the activity coefficients of hydrogen ions and ensures the electrode is responding linearly.

  • Cosolvent Preparation: Prepare the compound (~1-2 mg) in four distinct methanol/water mixtures (e.g., 20%, 30%, 40%, and 50% w/w methanol). Ensure all solutions contain 0.15 M KCl to maintain a constant ionic strength.

  • Titration Execution: Place the sample in a titration vessel under a continuous argon purge. Why? Argon excludes atmospheric CO2, which would otherwise form carbonic acid at high pH and skew the basic pKa measurements[13]. Titrate with standardized 0.5 M KOH from pH 2.0 to 11.0.

  • Data Acquisition: Record the pH drift after each titrant addition. The system validates equilibrium only when the pH drift is <0.002 pH/min[13].

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values obtained from the cosolvent mixtures against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept (representing 100% water) yields the true aqueous pKa[13].

Workflow Start 1. Sample Preparation Dissolve in Cosolvent (MeOH/H2O) Calib 2. Electrode Calibration Gran's Plot Method Start->Calib Titration 3. Potentiometric Titration 0.15 M KCl, 25°C, Ar Atmosphere Calib->Titration Data 4. Data Acquisition Record pH vs. Titrant Volume Titration->Data Extrapolate 5. Yasuda-Shedlovsky Extrapolation Plot pKa vs. 1/Dielectric Constant Data->Extrapolate Result 6. Aqueous pKa Determination Intercept at 100% Water Extrapolate->Result

Figure 2: Self-validating potentiometric titration workflow for sparingly soluble compounds.

Protocol 2: Shake-Flask Method for LogD (pH 7.4)

Causality & Logic: While computational LogP provides a baseline, LogD at physiological pH (7.4) is the true determinant of membrane permeability. The shake-flask method remains the gold standard because it directly measures thermodynamic partitioning without the matrix effects seen in chromatographic approximations[14][15][16].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours. Why? This prevents volume shifts caused by mutual solubility during the actual experiment[16].

  • Sample Dissolution: Dissolve the compound in the buffered aqueous phase at a concentration well below its thermodynamic solubility limit to prevent aggregation.

  • Partitioning: Combine the aqueous and octanol phases in a glass vial (a 1:1 ratio is standard for LogP ~1). Shake mechanically for 60 minutes at 25°C[14][15].

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to break any micro-emulsions that formed during shaking[15].

  • Quantification & Mass Balance (Self-Validation): Quantify the compound concentration in both phases using HPLC-UV. Calculate the mass balance: (Coctanol​×Voctanol​)+(Cbuffer​×Vbuffer​)=Massinitial​ . A recovery of 95-105% validates the assay, proving no compound was lost to glass adsorption or precipitation at the solvent interface.

Conclusion

The 3-(Pyridin-4-yl)-1H-pyrazol-4-amine scaffold is a highly efficient, multi-ionizable building block. Its physicochemical behavior is heavily dictated by the specific pKa values of its nitrogen centers. By employing rigorous, self-validating experimental workflows like cosolvent potentiometric titration and mass-balance-verified shake-flask methods, drug development professionals can accurately map its solubility and permeability profiles, ensuring successful optimization in lead-generation campaigns.

References

  • Pyridine: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Pyridine | C5H5N | CID 1049. PubChem, National Institutes of Health. Available at:[Link]

  • Current status of pyrazole and its biological activities. PubMed Central (PMC). Available at:[Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central (PMC). Available at:[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at:[Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. Available at:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of nitrogen-rich heterocycles is a critical bottleneck in the hit-to-lead phase of drug discovery. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged pharmacophore, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of nitrogen-rich heterocycles is a critical bottleneck in the hit-to-lead phase of drug discovery. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged pharmacophore, frequently utilized in kinase inhibitors and metalloenzyme modulators due to its robust hydrogen-bonding network and metal-chelating properties.

However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of multiple basic nitrogen atoms, quadrupolar relaxation effects, and annular tautomerism requires a highly optimized, causality-driven analytical approach. This whitepaper provides a definitive, field-proven guide to the 1 H and 13 C NMR characterization of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, moving beyond basic assignments to establish a self-validating framework for structural verification.

Structural Dynamics: Tautomerism and Solvent Effects

Before acquiring NMR data, one must account for the dynamic behavior of the pyrazole core. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is subject to rapid annular tautomerism, where the N-H proton exchanges between the N1 and N2 positions.

The Causality of Solvent Selection

If analyzed in a protic solvent like Methanol- d4​ (CD 3​ OD) or Deuterium Oxide (D 2​ O), the pyrazole N-H and the primary amine (-NH 2​ ) protons will undergo rapid deuterium exchange, rendering them invisible to 1 H NMR[1]. Furthermore, non-polar solvents like Chloroform- d (CDCl 3​ ) are unsuitable due to the molecule's high polarity and tendency to form insoluble intermolecular hydrogen-bonded networks.

Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is the mandatory solvent for this scaffold. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation while simultaneously slowing the rate of proton exchange[2]. This allows the -NH and -NH 2​ protons to be observed as distinct, quantifiable signals on the NMR timescale.

Tautomerism T1 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (Major Tautomer) T2 5-(Pyridin-4-yl)-1H-pyrazol-4-amine (Minor Tautomer) T1->T2 Intermolecular Proton Exchange (Solvent/Temp Dependent)

Annular tautomerism in 3-(pyridin-4-yl)-1H-pyrazol-4-amine affecting NMR timescales.

Quantitative NMR Assignments

The following tables summarize the expected chemical shifts based on empirical data for 4-amino-3-arylpyrazoles and 4-substituted pyridines[1][2][3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionShift (δ, ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic & Causality
H-2', H-6' 8.55dd2H6.0, 1.5Highly deshielded by the strong inductive (-I) effect of the adjacent pyridine nitrogen[3].
H-3', H-5' 7.75dd2H6.0, 1.5Ortho to the pyrazole ring; shielded relative to H-2'/6' but deshielded by aromatic ring current.
H-5 (Pyr) 7.45s1H-Isolated pyrazole methine proton. Typical shift for 4-substituted 1H-pyrazoles[2].
-NH 2​ 4.50br s2H-Broadened due to quadrupolar relaxation of 14 N and intermediate exchange rates.
-NH (Pyr) 12.50br s1H-Highly deshielded annular proton. Shift is concentration and trace-water dependent.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionShift (δ, ppm)TypeAssignment Logic & Causality
C-2', C-6' 150.2CH α -carbons to the pyridine nitrogen; strongly deshielded.
C-4' 139.8C (quat)Quaternary carbon linking the pyridine to the pyrazole core.
C-3 (Pyr) 138.5C (quat)Pyrazole quaternary carbon attached to the electron-withdrawing pyridine.
C-4 (Pyr) 128.0C (quat)Pyrazole quaternary carbon attached to the electron-donating amine (-NH 2​ ).
C-3', C-5' 121.5CH β -carbons to the pyridine nitrogen.
C-5 (Pyr) 116.5CHPyrazole methine carbon; relatively shielded by resonance from the adjacent amine.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness (E-E-A-T), NMR acquisition must not be treated as a passive measurement, but as a self-validating system . Every experimental action must have a corresponding validation check to prevent downstream misinterpretation.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Visual inspection must confirm a completely clear, non-viscous solution. Any particulate matter will degrade magnetic field homogeneity (shimming), leading to line broadening and the loss of the critical 1.5 Hz meta-coupling on the pyridine protons.

Step 2: 1 H NMR Acquisition
  • Action: Acquire data on a high-resolution spectrometer (e.g., JEOL ECZ500R or Bruker Avance NEO) using a 30° excitation pulse, 16 scans, and a relaxation delay ( D1​ ) of 1.0 seconds.

  • Validation Check: The Signal-to-Noise Ratio (SNR) of the H-5 pyrazole singlet must exceed 100:1. When the H-5 integral is set to 1.00, the total integration of all aromatic and amine protons must equal exactly 8.00 ± 0.05 . A failure here mathematically proves the presence of impurities or incomplete relaxation.

Step 3: 13 C NMR Acquisition
  • Action: Acquire with composite pulse proton decoupling (e.g., WALTZ-16). Critically, set the relaxation delay ( D1​ ) to ≥ 2.0 seconds .

  • Causality: Quaternary carbons (C-4', C-3, C-4) lack attached protons and therefore cannot undergo efficient dipole-dipole relaxation. A standard 1.0s delay will result in these peaks disappearing into the baseline.

  • Validation Check: The spectrum must display exactly 6 distinct carbon signals (excluding the DMSO septet at 39.5 ppm). The symmetry of the freely rotating pyridine ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.

2D NMR Workflows for Unambiguous Elucidation

To elevate the analysis from "putative" to "unambiguous," 1D data must be cross-validated using 2D correlation spectroscopy.

NMR_Workflow Prep Sample Prep (DMSO-d6, TMS) Acq1H 1H NMR (Proton Count) Prep->Acq1H Optimize Shims Acq13C 13C NMR (Carbon Backbone) Prep->Acq13C Calibrate 90° Pulse HSQC 1H-13C HSQC (Direct C-H Bonds) Acq1H->HSQC Acq13C->HSQC HMBC 1H-13C HMBC (Long-Range C-H) HSQC->HMBC Assign CH/CH2/CH3 Verify Structural Validation HMBC->Verify Map Quaternary Carbons

Workflow for the unambiguous NMR structural elucidation of pyrazole derivatives.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the 1D assignments by confirming that the carbon at 116.5 ppm is directly bonded to the proton at 7.45 ppm (Pyrazole C5-H5).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural proof. The pyrazole H-5 proton (7.45 ppm) must show strong 3JCH​ correlations to the quaternary carbons C-3 (138.5 ppm) and C-4 (128.0 ppm). This definitively proves the regiochemistry of the amine and pyridine substituents on the pyrazole ring.

References

  • [3] Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate. PubChem, National Institutes of Health. URL: [Link]

  • [2] Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [1] Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Tautomerism of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide

Executive Overview The compound 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of selective kinase inhibitors. However, the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of selective kinase inhibitors. However, the development of active pharmaceutical ingredients (APIs) containing this moiety is fundamentally complicated by annular prototropic tautomerism —the rapid migration of a proton between the N1 and N2 atoms of the pyrazole core.

Understanding the thermodynamic stability of its tautomeric states is not merely an academic exercise; it directly dictates the molecule's hydrogen-bonding vector, its binding affinity within a target protein's active site, and its solid-state packing during formulation. This whitepaper provides an in-depth analysis of the thermodynamic drivers controlling this equilibrium and establishes a self-validating experimental framework for its characterization.

Thermodynamic Drivers of Annular Tautomerism

In solution and the gas phase, 3-(pyridin-4-yl)-1H-pyrazol-4-amine exists in a dynamic equilibrium between two primary states:

  • Tautomer A (3-Substituted): 3-(pyridin-4-yl)-1H-pyrazol-4-amine

  • Tautomer B (5-Substituted): 5-(pyridin-4-yl)-1H-pyrazol-4-amine

The thermodynamic preference for one tautomer over the other is governed by a delicate interplay of electronic induction, resonance, and environmental dielectric effects.

Electronic Causality: The Push-Pull Dynamics

The position of the tautomeric equilibrium is heavily dictated by the electronic nature of the substituents attached to the pyrazole ring. Extensive ab initio calculations demonstrate that electron-withdrawing groups (EWGs) thermodynamically stabilize the C5-tautomer, whereas electron-donating groups (EDGs) favor the C3-tautomer[1].

In this specific molecule, the pyridin-4-yl moiety acts as a strong EWG via both inductive and resonance effects. When positioned at C5, the EWG sits adjacent to the sp3 -hybridized (pyrrole-like) N-H nitrogen. This proximity allows the electronegative pyridine ring to effectively withdraw electron density from the electron-rich N-H nitrogen, thereby lowering the overall ground-state energy of the system[2].

Concurrently, the C4-amino group acts as a potent EDG. By donating electron density into the pyrazole π -system via resonance, it increases the overall basicity of the ring. While its topological distance to N1 and N2 is identical, this global increase in electron density amplifies the stabilizing necessity of the adjacent EWG, further pushing the gas-phase thermodynamic preference toward the 5-tautomer.

Solvation and Dielectric Effects

Tautomeric equilibria are highly sensitive to the dielectric constant ( ϵ ) of the surrounding medium[2]. The 3-tautomer typically exhibits a higher net dipole moment ( μ ) because the dipole vectors of the N-H bond and the pyridin-4-yl group align constructively. Consequently, while the 5-tautomer is favored in the gas phase and non-polar solvents, polar protic solvents (e.g., water) can invert this preference, stabilizing the 3-tautomer via dipole-dipole interactions and extensive intermolecular hydrogen bonding networks[3].

Tautomerism T3 3-(Pyridin-4-yl) Tautomer (Higher Dipole) T5 5-(Pyridin-4-yl) Tautomer (Lower Energy) T3->T5 Prototropic Shift Elec Electronic Effects (EWG stabilizes adjacent N-H) Elec->T5 Stabilizes Solv Solvent Polarity (High ε stabilizes dipole) Solv->T3 Shifts Equilibrium (in H2O/DMSO) Steric Steric Clash (C4-NH2 vs Pyridine) Steric->T3 Destabilizes Steric->T5 Destabilizes

Thermodynamic drivers influencing the annular tautomerism of 3-(pyridin-4-yl)-1H-pyrazol-4-amine.

Quantitative Thermodynamic Profiling

To provide a concrete understanding of these shifts, the following table summarizes the representative thermodynamic parameters for the tautomeric equilibrium ( ΔG=G5−tautomer​−G3−tautomer​ ) across various environments. Note: Values are representative benchmarks derived from DFT (B3LYP/6-311++G) calculations of analogous 3-aryl-4-amino pyrazole systems.

Table 1: Representative Thermodynamic Parameters for Tautomeric Equilibrium

EnvironmentDielectric Constant ( ϵ ) ΔG (kcal/mol)*Predominant TautomerDipole Moment ( μ , Debye)
Gas Phase 1.0-1.85-Substituted3.2 (T3) / 2.4 (T5)
Chloroform 4.8-1.15-Substituted-
DMSO 46.8-0.3Mixture (Fast Exch.)-
Water 78.4+0.43-Substituted-

*A negative ΔG indicates a thermodynamic preference for the 5-tautomer.

Self-Validating Experimental Protocol

Relying on a single analytical method to determine the tautomeric ratio often leads to kinetic artifacts being misinterpreted as thermodynamic preferences. To rigorously define the tautomeric state of 3-(pyridin-4-yl)-1H-pyrazol-4-amine, researchers must employ a self-validating triad of Variable-Temperature NMR (VT-NMR), Single-Crystal X-Ray Diffraction (SCXRD), and Density Functional Theory (DFT)[4].

Step-by-Step Methodology

Phase 1: Variable-Temperature NMR (VT-NMR) & 15 N-HMBC

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMF- d7​ . DMF is chosen for its low freezing point and ability to disrupt intermolecular H-bonds.

  • Temperature Modulation: At 298 K, prototropic exchange is fast on the NMR timescale, resulting in broadened, averaged C3/C5 signals. Cool the probe to 223 K (-50 °C) to slow the exchange rate, allowing distinct populations of the 3- and 5-tautomers to resolve.

  • 15 N-HMBC Acquisition: Acquire a 2D 1H−15N HMBC spectrum.

    • Causality: The pyrrole-like N-H nitrogen resonates at approximately -210 ppm, while the pyridine-like nitrogen resonates at -80 ppm. Long-range ( 3J ) cross-peaks from the C4-amino protons to these specific nitrogens will definitively assign the integrated 1H peaks to their respective tautomers.

Phase 2: Solid-State Characterization via SCXRD 4. Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., Methanol/Dichloromethane) to evaluate solid-state preferences. 5. Diffraction & Refinement: Solve the crystal structure.

  • Causality: In the solid state, the tautomeric preference is often overridden by the crystal lattice energy. Look for intermolecular hydrogen bonding between the C4-amino group (donor) and the pyridine nitrogen (acceptor), which heavily dictates the packed tautomer[5].

Phase 3: Computational Validation (DFT) 6. Geometry Optimization: Perform DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set. Use the SCXRD coordinates as the initial input geometry. 7. Solvent Modeling: Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of DMF ( ϵ≈36.7 ). 8. Validation Loop: Calculate the theoretical Gibbs free energy ( ΔG ) difference. Convert this to a theoretical Boltzmann distribution. If the theoretical ratio matches the empirical VT-NMR integration, the thermodynamic model is validated.

Workflow Start Compound Synthesis & Purification NMR VT-NMR & 15N-HMBC (Resolve Solution Kinetics) Start->NMR XRD Single-Crystal XRD (Solid-State H-Bonding) Start->XRD DFT DFT Calculations (B3LYP/6-311++G** + PCM) NMR->DFT Empirical Validation Data Data Integration & Thermodynamic Validation NMR->Data XRD->DFT Geometry Input XRD->Data DFT->Data

Self-validating experimental workflow for characterizing pyrazole tautomeric equilibria.

Conclusion

The thermodynamic stability of 3-(pyridin-4-yl)-1H-pyrazol-4-amine is not a static property but a dynamic equilibrium dictated by the push-pull electronic effects of its substituents and the dielectric environment. While the electron-withdrawing nature of the pyridine ring inherently favors the 5-tautomer in a vacuum, solvent polarity and solid-state packing forces can readily invert this preference. For drug development professionals, mapping this tautomeric landscape using the self-validating NMR-XRD-DFT triad is a mandatory step to ensure accurate structure-activity relationship (SAR) modeling and reliable pharmaceutical formulation.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Pyridin-4-yl)-1H-pyrazol-4-amine as a Versatile Bidentate Ligand in Coordination Chemistry and Metallopharmaceutical Design

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary The rational design of coordination polymers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary

The rational design of coordination polymers and discrete metal complexes relies heavily on the geometric and electronic properties of the chosen organic ligands. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine has emerged as a highly privileged, multifunctional N-donor ligand. By combining a strongly coordinating pyridine ring, a versatile pyrazole moiety, and a reactive primary amine, this molecule bridges the gap between robust Metal-Organic Framework (MOF) construction and targeted metallodrug design. This application note details the mechanistic rationale, coordination modes, and self-validating protocols for deploying this ligand in advanced chemical workflows.

Chemical Rationale & Ligand Design

As a Senior Application Scientist, selecting the correct ligand requires understanding the thermodynamic and electronic causality behind its structure. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine provides three distinct interaction sites:

  • Pyridine Nitrogen: Acts as a strong σ-donor and moderate π-acceptor, ideal for binding transition metals like Zn²⁺, Cu²⁺, and Pt²⁺.

  • Pyrazole Ring: Capable of neutral coordination via its imine nitrogen, or it can be deprotonated (pKa ≈ 14 in free state, significantly lowered upon metal coordination) to form a rigid, exobidentate pyrazolate anion. This makes it an excellent building block for nitrogen-containing MOF ligands (1)[1].

  • 4-Amino Group: The primary amine acts as an electron-donating group, increasing the basicity of the pyrazole ring. More importantly, steric constraints typically prevent it from coordinating directly to the primary metal center, leaving it exposed within the MOF pores as a reactive handle for Post-Synthetic Modification (PSM) or as a hydrogen-bond donor.

Coordination Modes & Mechanistic Pathways

Depending on the pH and the metal-to-ligand ratio, this ligand adopts distinct coordination geometries:

  • Mode I (Neutral Bidentate): At neutral pH, the ligand chelates or bridges via the pyridine-N and the pyrazole imine-N.

  • Mode II (Anionic Bridging): Under basic conditions, deprotonation yields a pyrazolate bridge, driving the assembly of robust 2D or 3D coordination networks.

  • Mode III (Supramolecular Assembly): The uncoordinated -NH₂ group directs supramolecular packing via hydrogen bonding.

Coordination_Modes Ligand 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Mode1 Mode I: Neutral Bidentate Coordination via Pyridine-N & Pyrazole-N Ligand->Mode1 Mode2 Mode II: Anionic Bridging Deprotonated Pyrazolate Bridge Ligand->Mode2 Mode3 Mode III: H-Bonding Network Amine-directed Supramolecular Assembly Ligand->Mode3

Caption: Primary coordination and supramolecular assembly modes of 3-(pyridin-4-yl)-1H-pyrazol-4-amine.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and phase purity.

Protocol A: Solvothermal Synthesis of [Zn(4-NH₂-PyPz)₂]ₙ MOF

Objective: Synthesize a highly crystalline, porous coordination polymer utilizing the anionic bridging mode.

  • Ligand Preparation: Dissolve 0.5 mmol of 3-(pyridin-4-yl)-1H-pyrazol-4-amine in 10 mL of N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless steel autoclave.

  • Metal Addition: Add 0.25 mmol of Zn(NO₃)₂·6H₂O.

    • Causality: Zinc nitrate is selected because the nitrate counterions are weakly coordinating, allowing them to be easily displaced by the pyrazolate nitrogens while templating the porous network.

  • Deprotonation: Add 0.5 mmol of triethylamine (TEA) dropwise.

    • Causality: TEA acts as a proton sponge. Removing the pyrazole proton drives the equilibrium toward the pyrazolate anion (Mode II), which is strictly required for forming the extended bridging network rather than discrete complexes.

  • Solvothermal Assembly: Seal the autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a strictly controlled rate of 5 °C/h.

    • Causality: Slow cooling ensures the system remains under thermodynamic control, yielding single crystals suitable for X-ray diffraction rather than kinetic, amorphous precipitates.

  • Activation: Filter the yellow crystals. Wash sequentially with DMF (3 × 10 mL) and ethanol (3 × 10 mL). Activate by solvent exchange in dichloromethane (DCM) for 3 days, followed by vacuum drying at 80 °C.

Protocol B: Post-Synthetic Modification (PSM) via Acylation

Objective: Covalently attach a functional group to the free -NH₂ groups within the MOF pores without degrading the framework.

  • Suspension: Suspend 100 mg of the activated Zn-MOF in 5 mL of anhydrous DCM.

  • Reagent Addition: Add 2.0 equivalents of acetic anhydride and 1.0 equivalent of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir gently at room temperature for 24 hours.

    • Causality: Gentle stirring prevents mechanical shearing of the MOF crystals. The 4-amino group undergoes nucleophilic acyl substitution, converting the primary amine to an amide.

  • Validation: Filter, wash with DCM, and dry. Confirm PSM conversion via FT-IR (see Section 4).

MOF_Workflow L Ligand: 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Solv Solvothermal Assembly L->Solv M Metal Precursor (Zn²⁺ / Cu²⁺) M->Solv MOF As-Synthesized MOF (Exposed -NH₂) Solv->MOF Coordination PSM Post-Synthetic Modification (PSM) MOF->PSM Covalent Coupling FuncMOF Functionalized MOF (Drug Delivery/Catalysis) PSM->FuncMOF Enhanced Properties

Caption: Workflow for the synthesis and post-synthetic modification of a MOF using the title ligand.

Quantitative Data Analysis & Characterization

To ensure rigorous validation, the synthesized complexes must be benchmarked against the following expected spectroscopic and crystallographic parameters.

Analytical TechniqueTarget ParameterExpected Value / ShiftMechanistic Implication
FT-IR Spectroscopy ν(N-H) pyrazoleDisappears (in MOF)Confirms complete deprotonation to the bridging pyrazolate anion.
FT-IR Spectroscopy ν(N-H) amine~3350, 3280 cm⁻¹Confirms the -NH₂ group remains uncoordinated and accessible.
FT-IR Spectroscopy ν(C=O) amide~1650 - 1680 cm⁻¹Validates successful covalent post-synthetic modification (Protocol B).
¹H-NMR (Digested) Pyridine protonsDownfield shift (~0.2 ppm)Indicates strong coordination of the pyridine nitrogen to the metal center.
Powder XRD (PXRD) Low-angle peaks (2θ < 10°)High intensity, sharpConfirms the formation of a highly crystalline, porous framework.

Bioinorganic & Drug Development Applications

Beyond traditional materials science, the 3-(pyridin-4-yl)-1H-pyrazol-4-amine scaffold is highly relevant in metallopharmaceutical design. The pyrazolyl-pyridine pharmacophore is a known binder in the ATP-binding pocket of various kinases. For instance, similar moieties are critical components of B-Raf inhibitors like GDC-0879 (2)[2] and are heavily featured in patents for PI3K and IRAK4 inhibitors (3)[3].

By incorporating this ligand into a bio-compatible metal complex (e.g., with Cu²⁺ or Ru²⁺), researchers can develop dual-action therapeutics:

  • Targeted Delivery: The metal complex acts as a prodrug, stabilizing the ligand until it reaches the acidic tumor microenvironment where the complex dissociates.

  • Synergistic Inhibition: The released ligand competitively inhibits specific kinases (e.g., p38 MAPK) (4)[4], while the metal center induces reactive oxygen species (ROS) generation, driving cellular apoptosis. Structural data for these ligand-receptor interactions are frequently validated and deposited in databases like the Protein Data Bank (5)[5].

References

  • PubChem . Gdc-0879 | C19H18N4O2 | CID 11717001. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. US9707233B2 - Heterocyclylamines as PI3K inhibitors.
  • PDBe-KB . Ligands - Protein Data Bank in Europe. Available at: [Link]

  • ResearchGate . Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Available at:[Link]

Sources

Application

Application Note: Leveraging 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in Small Molecule Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Derivatization, High-Throughput Screening (HTS), and Target Engagement Structural Rationale & Mechanistic Insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Derivatization, High-Throughput Screening (HTS), and Target Engagement

Structural Rationale & Mechanistic Insights

In modern small-molecule drug discovery, the identification of versatile, hinge-binding scaffolds is the cornerstone of kinase inhibitor design. The molecule 3-(pyridin-4-yl)-1H-pyrazol-4-amine represents a highly privileged pharmacophore that merges two critical structural motifs: an aminopyrazole and a pyridine ring.

As detailed in comprehensive analyses of [1], the pyrazole core acts as a bidentate hydrogen bond donor-acceptor system. When bound to the ATP-binding pocket of a kinase, the pyrazole nitrogen atoms interact directly with the backbone amide and carbonyl groups of the kinase hinge region (typically at methionine or cysteine residues).

The strategic placement of the 4-amino group is what elevates this scaffold's utility. Unlike substitutions at the 3- or 5-positions which often clash with the gatekeeper residue, the 4-amino vector projects outward toward the solvent-exposed region or into the adjacent DFG-out pocket (depending on the specific kinase conformation). This allows medicinal chemists to rapidly synthesize diverse libraries of amides, ureas, and sulfonamides to optimize both potency and kinome selectivity, a strategy proven effective in the development of [2].

Workflow A Scaffold: 3-(Pyridin-4-yl)-1H- pyrazol-4-amine B Amide/Urea Coupling A->B C TR-FRET Kinase Assay B->C D Hit-to-Lead Optimization C->D E CETSA Target Engagement D->E

Fig 1: Hit-to-lead workflow utilizing the 3-(pyridin-4-yl)-1H-pyrazol-4-amine scaffold.

Experimental Protocols & Workflows

To ensure robust data generation, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical integrity and assay performance.

Protocol A: Parallel Library Synthesis via Amide/Urea Derivatization

Causality: The 4-amino group on the electron-deficient pyrazole core exhibits reduced nucleophilicity compared to aliphatic amines. Therefore, highly reactive acylating agents or optimized coupling reagents (like HATU) are required to drive the reaction to completion, avoiding the low yields typically seen with standard EDC/NHS chemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(pyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0.5 mL) for 15 minutes at room temperature.

  • Coupling: Transfer the activated acid to the scaffold solution. Stir at 40°C for 12 hours.

  • Self-Validation (QC): Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The reaction is only considered valid for downstream purification if the conversion of the starting material exceeds 90%.

  • Purification: Purify via preparative HPLC. Confirm final purity (>95%) via 1H-NMR and HRMS before biological testing.

Protocol B: TR-FRET Kinase Activity Screening

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated pyridine-pyrazole derivatives. A 30-minute pre-incubation step is mandated to allow slow-binding Type II inhibitors to reach equilibrium with the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Antibody mix (e.g., TBK1 or JNK3) and 2X ATP/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense 100 nL of the synthesized library compounds (in 100% DMSO) into a 384-well low-volume plate.

  • Pre-incubation: Add 5 µL of the 2X Kinase mix to the wells. Centrifuge briefly and incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 5 µL of the 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Validation Metric: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is strictly validated only if Z' > 0.6.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Causality: While biochemical assays prove direct binding, they do not account for cellular permeability or intracellular ATP competition. CETSA is employed to prove that the observed phenotypic effects are causally linked to on-target engagement inside living cells, rather than off-target toxicity.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells (e.g., THP-1 macrophages for TBK1 targeting) with 1 µM of the lead compound or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting & Self-Validation: Run the soluble fraction on an SDS-PAGE gel and immunoblot for the target kinase.

    • Validation Metric: The DMSO control must display a standard sigmoidal melt curve. A valid target engagement is confirmed only if the compound-treated sample exhibits a positive thermal shift ( Δ Tm > 2°C) relative to the vehicle baseline.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the versatility of the 3-(pyridin-4-yl)-1H-pyrazol-4-amine scaffold, the table below summarizes representative SAR data generated from derivatizing the 4-amino position. The data demonstrates how extending the molecule into the hydrophobic specificity pocket enhances potency against targets like TBK1, a kinase critical in innate immunity and neuroinflammation, as supported by the discovery of [3].

Compound IDR-Group (4-Amino Substitution)TBK1 IC 50​ (nM)JNK3 IC 50​ (nM)p38 α IC 50​ (nM)
Scaffold -H (Unsubstituted)>10,000>10,000>10,000
Cmpd 1 Benzamide4501,200>10,000
Cmpd 2 3-Fluorobenzamide85340>10,000
Cmpd 3 1-Isopropylbenzimidazole-urea1285>10,000
Cmpd 4 Cyclohexyl-urea1,5004,200>10,000

Data Interpretation: The unsubstituted scaffold possesses minimal baseline activity due to the lack of interactions beyond the hinge region. The addition of a bulky, lipophilic 1-isopropylbenzimidazole group via a urea linkage (Cmpd 3) optimally fills the DFG-out pocket, yielding low-nanomolar potency against TBK1 and JNK3 while maintaining excellent selectivity against the closely related p38 α kinase.

Pathway Modulation & Mechanism of Action

When applied to TBK1 inhibition, derivatives of this scaffold directly block the phosphorylation of downstream transcription factors like IRF3. This halts the transcription of Type I interferons (IFN- β ), making these molecules highly valuable in the treatment of autoimmune disorders.

Pathway Stimulus Viral RNA / TLR3 TBK1 TBK1 Kinase Stimulus->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inhibitor Aminopyrazole Derivative Inhibitor->TBK1 Inhibits IFN IFN-β Transcription IRF3->IFN

Fig 2: Mechanism of action for aminopyrazole-derived TBK1 inhibitors in the innate immune pathway.

References

  • Foderà, S., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, MDPI.[Link]

  • De, S. K., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, NIH PMC.[Link]

  • Tu, D., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, NIH PMC.[Link]

Method

Application Notes &amp; Protocols: Strategic Execution of the Buchwald-Hartwig Cross-Coupling for the Synthesis of N-Aryl-3-(pyridin-4-yl)-1H-pyrazol-4-amines

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry. Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling The Buchwald-Ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic synthesis.[1][2] Its capacity to forge these bonds under relatively mild conditions has made it a cornerstone of pharmaceutical research and development. This guide focuses on a particularly valuable, yet challenging, substrate class: 3-(Pyridin-4-yl)-1H-pyrazol-4-amine .

The pyrazole moiety is a privileged scaffold found in a multitude of approved therapeutics, including kinase inhibitors used in oncology and immunology.[3][4][5] The specific architecture of 3-(pyridin-4-yl)-1H-pyrazol-4-amine presents a synthetic puzzle. The presence of three nitrogen atoms—two in the pyrazole ring and one in the pyridine ring—creates multiple potential sites for coordination to the palladium catalyst. This coordination can sequester the metal, effectively poisoning the catalyst and arresting the catalytic cycle, leading to low yields and reaction failure.[6][7]

This document provides a detailed framework for overcoming these challenges. We will dissect the critical reaction parameters, offer a robust experimental protocol, and provide troubleshooting strategies to empower researchers to successfully synthesize N-arylated derivatives of this important scaffold.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)L complex, forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]

  • Amine Coordination & Deprotonation: The pyrazol-4-amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][10][11] The choice of base is critical for the efficiency of this step.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido L-Pd(II)(Ar)(NRH) Amine_Coord->PdII_Amido BaseH_out [Base-H]⁺X⁻ Amine_Coord->BaseH_out RedElim Reductive Elimination Product Ar-NRH RedElim->Product center center->Pd0 Catalyst Regeneration ArX_in Ar-X ArX_in->OxAdd Amine_in RNH₂ Amine_in->Amine_Coord Base_in Base Base_in->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions: A Causality-Driven Approach

Success with the 3-(pyridin-4-yl)-1H-pyrazol-4-amine substrate hinges on the judicious selection of four key parameters: the ligand, palladium source, base, and solvent.

The Catalyst System: Ligand Selection is Paramount

The catalyst system's primary role is to facilitate the catalytic cycle while preventing deactivation by the substrate's multiple nitrogen atoms.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, palladium pre-catalysts are often more reliable.[12] Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results. For challenging substrates, a pre-catalyst can be advantageous.

  • Ligand Choice: This is the most critical variable. Standard ligands often fail with heteroaromatic amines. The solution lies in using sterically bulky, electron-rich biaryl monophosphine ligands .[12][13]

    • Rationale: The bulk of these ligands creates a "pocket" around the palladium center. This steric hindrance physically blocks the pyridine and pyrazole nitrogens from coordinating to the metal, thereby preventing catalyst inhibition.[6] Furthermore, their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps.[1]

    • Recommended Ligands: For this specific substrate, ligands such as XPhos, RuPhos, tBuDavePhos, and BrettPhos have demonstrated high efficacy in coupling challenging N-heterocycles.[14][15][16][17] Initial screening should focus on this class of ligands.

Base Selection: Driving the Deprotonation

The base's function is to deprotonate the amine-palladium complex to form the key amido intermediate.[10][11]

  • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[12]

  • Weaker Inorganic Bases: While weaker bases like K₃PO₄ or Cs₂CO₃ offer compatibility with base-sensitive functional groups, they are often less effective for challenging aminations and may require higher temperatures or longer reaction times.[12] Their poor solubility can also impact reaction rates, necessitating vigorous stirring.[12]

  • Causality: A sufficiently strong base is needed to overcome the pKa of the coordinated amine complex. The steric bulk of NaOtBu also helps to prevent side reactions.

Solvent Choice: The Reaction Medium

The solvent influences reagent solubility and can interact with the catalyst.

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most effective and commonly used solvents for Buchwald-Hartwig aminations.[6][18] They provide good solubility for the organic reagents and catalyst components without strongly coordinating to the palladium center.

  • Polar Aprotic Solvents: Solvents like DMF should be used with caution. While they can improve the solubility of certain substrates, they can also coordinate to the palladium catalyst, potentially impeding its activity.[6][10]

Data-Driven Optimization

The following table provides a representative, hypothetical dataset illustrating a logical workflow for optimizing the coupling of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine with 4-bromotoluene. This demonstrates how systematic variation of key parameters can lead to a high-yielding protocol.

EntryPd Source (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBuToluene11024<5
2Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1102425
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102445
4Pd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1001888
5 Pd₂(dba)₃ (2) XPhos (4) NaOtBu Toluene 110 18 92
6Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101885
7XPhos G3 (2)-NaOtBuToluene1101694

This is representative data to illustrate an optimization workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine with an aryl bromide using an optimized catalyst system.

Safety Precaution: This reaction must be performed under an inert atmosphere as the palladium catalyst and phosphine ligands are air-sensitive. Reagents should be handled in a glovebox or using Schlenk techniques.

Reagents & Equipment
  • 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Septa and needles

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

Step-by-Step Procedure

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq.), the aryl bromide (1.1 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), XPhos (0.04 eq., 4 mol%), and sodium tert-butoxide (2.0 eq.).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Ensure the mixture is stirring.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously for 16-24 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting amine is consumed.[6]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a short plug of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional solvent.[6][19]

    • Combine the filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure N-arylated product.[6][19]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide addresses common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst poisoning by substrate's N-atoms.[6] 2. Inactive catalyst (air/moisture contamination).[6] 3. Suboptimal ligand/base combination.1. Switch to a bulkier biarylphosphine ligand (e.g., RuPhos, BrettPhos). 2. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a pre-catalyst for better reproducibility. 3. Systematically screen ligands and bases as shown in the optimization table.
Formation of Palladium Black 1. Catalyst decomposition.[6] 2. Reaction temperature is too high (>120 °C).[6]1. Use a more robust ligand or pre-catalyst system. 2. Lower the reaction temperature to 90-100 °C and increase the reaction time.
Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Catalyst has deactivated over time.1. Increase reaction time and monitor by LC-MS. Ensure the temperature is maintained. 2. Add a second small portion of catalyst and ligand to the reaction mixture.
Hydrodehalogenation of Aryl Halide 1. A competitive side reaction where the aryl halide is reduced.[1] 2. Often an issue with less bulky, first-generation ligands.1. Ensure a modern, bulky biarylphosphine ligand is used, as these ligands favor the desired reductive elimination pathway over side reactions.[1]

Conclusion

The successful N-arylation of 3-(pyridin-4-yl)-1H-pyrazol-4-amine via the Buchwald-Hartwig cross-coupling is a challenging yet achievable transformation. Success is not predicated on a single set of conditions but on a rational, mechanism-informed approach to optimization. The key to overcoming the inherent challenge of catalyst inhibition lies in the use of sterically demanding, electron-rich biaryl monophosphine ligands in combination with a strong, non-nucleophilic base and an appropriate aprotic solvent. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently access a wide array of novel N-arylated pyrazole derivatives for application in drug discovery and materials science.

References

  • Current time inform
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry (RSC Publishing). [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology (RSC Publishing). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Application

In Vitro Cellular Assay Protocols for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Derivatives: A Guide to Characterizing Novel Kinase Inhibitors

An Application Note and Protocol Guide for Researchers Abstract The 3-(pyridin-4-yl)-1H-pyrazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent and selec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 3-(pyridin-4-yl)-1H-pyrazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1][2] Derivatives from this class have shown promise in targeting various protein kinases, enzymes that are central to cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[3][4][5] This guide provides a comprehensive suite of in vitro cellular assay protocols designed to robustly characterize the biological activity of these derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The protocols detailed herein will enable researchers to assess compound cytotoxicity, confirm intracellular target engagement, and quantify the downstream effects on key signaling pathways, thereby accelerating the drug discovery and development process.

Introduction: The Pyrazolopyridine Scaffold and Kinase Inhibition

Protein kinases are critical nodes in signal transduction pathways that regulate a multitude of cellular processes, including proliferation, differentiation, migration, and apoptosis.[6] Their dysregulation is a hallmark of many diseases, making them a major class of therapeutic targets.[7][8] The 1H-pyrazolo[3,4-b]pyridine scaffold, a related structure to the topic compounds, has been identified as a key pharmacophore for developing novel kinase inhibitors, including those targeting TANK-binding kinase 1 (TBK1).[1] The 3-(Pyridin-4-yl)-1H-pyrazol-4-amine core acts as a bioisostere that can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.

A primary example of a pathway often targeted by such inhibitors is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[9] This cascade is the principal signaling mechanism for a wide array of cytokines and growth factors, and its aberrant activation is implicated in various cancers and immune disorders.[10][11] This document will use the JAK/STAT pathway as a representative model to illustrate a comprehensive workflow for inhibitor characterization.

Experimental_Workflow Figure 1: Overall Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Mechanism A Cell Culture & Compound Preparation B Cell Viability Assay (XTT Protocol) A->B Treat Cells C Determine IC50 Values B->C Analyze Absorbance D Target Engagement Assay (CETSA Protocol) C->D Select Concentrations E Downstream Signaling Assay (Western Blot Protocol) C->E Select Concentrations F Confirm Target Binding & Pathway Inhibition D->F E->F JAK_STAT_Pathway Figure 2: The JAK/STAT Signaling Pathway cluster_cell Cytoplasm Ligand Cytokine/Growth Factor Receptor Cell Surface Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Activates/Represses Inhibitor 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Derivative Inhibitor->JAK Inhibits ATP Binding

Figure 2: Inhibition of the JAK/STAT pathway by a kinase inhibitor.

Foundational Protocols: Cell Culture and Compound Management

Scientific rigor begins with consistency in your starting materials. The health and density of your cells, as well as the accuracy of compound concentrations, are paramount for reproducible data.

Cell Line Maintenance
  • Recommended Cell Line: For studying JAK/STAT signaling, human cancer cell lines with known pathway dependency are ideal. For example, the H1581 lung cancer cell line has shown dependence on mTOR, a related pathway, and many leukemia cell lines are JAK/STAT dependent. [12]Patient-derived cell lines can also provide more translational models. * Culture Conditions: Culture cells (e.g., A549, a lung carcinoma line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. [13]* Subculture: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase. Avoid over-confluency, which can alter cellular metabolism and drug sensitivity.

Compound Preparation and Storage
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your 3-(Pyridin-4-yl)-1H-pyrazol-4-amine derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Protocol: Cell Viability Assessment using XTT Assay

The first step in characterizing a novel compound is to determine its effect on cell proliferation and viability. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods for this purpose. [14]The core principle is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product. [15]We recommend the XTT assay over the traditional MTT assay because it produces a water-soluble formazan, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility. [15][16]

Principle

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of living cells. Viable cells reduce the water-soluble XTT reagent to a water-soluble orange-colored formazan product, the amount of which is directly proportional to the number of living cells. [17]

Materials
  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium

  • 3-(Pyridin-4-yl)-1H-pyrazol-4-amine derivatives (and a positive control inhibitor)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for "cells only" (negative control), "medium only" (blank), and "vehicle control" (DMSO).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of your test compounds and a known positive control inhibitor in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add medium with the same final DMSO concentration.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours). [13]

  • XTT Assay:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use. [15] * Add 50 µL of the activated XTT solution to each well. [15] * Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until the color change is sufficient.

    • Gently shake the plate to ensure a homogenous distribution of the color.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. [15] * A reference wavelength between 630-690 nm should be used to subtract background absorbance. [15]

Data Analysis
  • Blank Subtraction: Subtract the absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability versus the log of the compound concentration. Fit the data using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation48 - 72 hours
XTT Incubation2 - 4 hours
Absorbance Wavelength450 nm
Reference Wavelength650 nm
Final DMSO Conc.≤ 0.5%

Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

A reduction in cell viability indicates a compound is biologically active, but it does not prove that it acts by binding to the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction within intact cells. [18]The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [19][20]By heating cells treated with the compound across a temperature gradient and quantifying the amount of soluble target protein remaining, one can confirm direct binding. [21]

Principle

Ligand binding stabilizes the target protein's structure, increasing its melting temperature (Tₘ). In a CETSA experiment, compound-treated and untreated cells are heated to various temperatures. At temperatures near the protein's normal Tₘ, the unbound protein will denature and precipitate, while the ligand-bound protein will remain soluble. This difference in solubility is then detected by Western Blot. [19]

CETSA_Workflow Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment Treat cells with Vehicle (DMSO) or Test Compound B 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble (S) and precipitated (P) fractions C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot for the target protein (e.g., JAK2) D->E F 6. Data Analysis Plot band intensity vs. temperature to generate melting curves E->F

Figure 3: A schematic overview of the CETSA protocol.
Materials
  • Cultured cells

  • Test compound and vehicle (DMSO)

  • PBS (Phosphate Buffered Saline)

  • Protease and Phosphatase Inhibitor Cocktail

  • PCR tubes or strips

  • Thermal cycler or heating blocks

  • Apparatus for Western Blotting (see Section 6)

Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one batch of cells with the test compound (at a concentration of 1-10x the viability IC₅₀) and another with vehicle (DMSO) for 1-2 hours in the incubator.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. [22]Include an unheated control (room temperature).

    • Cool the samples at room temperature for 3 minutes. [22]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

  • Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by Western Blotting (see Protocol 6) using a primary antibody specific for the target protein (e.g., anti-JAK2).

Data Analysis
  • Quantify the band intensities from the Western blot for each temperature point.

  • For both vehicle and compound-treated samples, plot the relative band intensity against the temperature to generate a "melting curve".

  • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.

Protocol: Downstream Pathway Modulation via Western Blotting for Phospho-Proteins

The ultimate proof of a kinase inhibitor's efficacy is its ability to block the phosphorylation of its downstream substrates. Western blotting is the gold-standard technique for this purpose. [23]To assess the inhibition of the JAK/STAT pathway, we will measure the phosphorylation status of a key STAT protein (e.g., STAT3 at Tyr705) in response to cytokine stimulation, with and without the test compound.

Principle

This protocol involves stimulating cells with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway, leading to STAT3 phosphorylation. By pre-treating cells with the inhibitor, we can observe if it blocks this phosphorylation event. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to both total STAT3 and phosphorylated STAT3 (p-STAT3). A decrease in the p-STAT3 signal relative to the total STAT3 signal indicates effective pathway inhibition. [24]

Western_Blot_Workflow Figure 4: Phospho-Protein Western Blot Workflow A 1. Cell Treatment Pre-treat with inhibitor, then stimulate with cytokine (e.g., IL-6) B 2. Cell Lysis Lyse cells in buffer with phosphatase inhibitors A->B C 3. SDS-PAGE Separate proteins by size B->C D 4. Protein Transfer Transfer proteins to a PVDF membrane C->D E 5. Blocking Block with 5% BSA to prevent non-specific antibody binding D->E F 6. Antibody Incubation Incubate with primary antibodies (anti-p-STAT3, anti-Total STAT3), then HRP-secondary E->F G 7. Detection Add ECL substrate and image chemiluminescence F->G H 8. Analysis Quantify and normalize p-STAT3 to Total STAT3 signal G->H

Figure 4: Key steps for analyzing downstream signaling inhibition.
Materials
  • 6-well tissue culture plates

  • Test compound, vehicle, and a positive control inhibitor

  • Cytokine for stimulation (e.g., recombinant human IL-6)

  • RIPA or similar lysis buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • SDS-PAGE gels and running buffer (e.g., Tris-Glycine)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Crucial Note: Do not use milk for blocking, as it contains phosphoproteins (casein) that will cause high background. [25][26]* Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-Total STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) substrate

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the test compound (centered around the IC₅₀) or vehicle for 1-2 hours.

    • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors. [25][26] * Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

    • Add 4x SDS-PAGE sample buffer to your lysates (20-30 µg of protein per lane) and denature by heating at 95°C for 5 minutes. [23][25]

  • Electrophoresis and Transfer:

    • Load samples onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins. [23] * Transfer the separated proteins to a PVDF membrane. [25]

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [23][25] * Incubate the membrane with the primary antibody against p-STAT3 (diluted in 5% BSA/TBST) overnight at 4°C. [24] * Wash the membrane three times for 5 minutes each with TBST. [23] * Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [24] * Wash the membrane again as in the previous step.

    • Perform detection using an ECL substrate and capture the image using a digital imager. [23]

  • Stripping and Re-probing (for Total Protein):

    • To ensure observed changes are not due to altered protein levels, the blot should be stripped and re-probed for the total, non-phosphorylated form of the target protein (Total STAT3). Alternatively, run parallel gels or use fluorescent multiplexing. [27]

Data Analysis
  • Use image analysis software (e.g., ImageJ) to quantify the band intensity for both p-STAT3 and Total STAT3 for each sample.

  • Normalize the p-STAT3 signal to the corresponding Total STAT3 signal to correct for any variations in protein loading.

  • Compare the normalized p-STAT3 signal across the different treatment conditions to determine the dose-dependent inhibitory effect of your compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
XTT Assay: High variability between replicate wells.Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate; Check compound solubility in media.
CETSA: No thermal shift observed with the compound.Compound does not bind the target; Compound is not cell-permeable; Incorrect temperature range used.The result may be valid; Use a cell permeabilization agent (for lysates); Optimize the temperature gradient around the known Tₘ of the target.
Western Blot: High background signal.Insufficient blocking; Blocking agent is inappropriate (e.g., milk for phospho-Abs); Antibody concentration is too high.Increase blocking time to 1.5 hours; Always use BSA for phospho-antibodies;[25][26] Titrate primary antibody concentration.
Western Blot: No or weak phospho-protein signal.Phosphatases were active during lysis; Cytokine stimulation was ineffective; Low abundance of target.Always use fresh phosphatase inhibitors;[26] Confirm cytokine activity; Increase the amount of protein loaded per lane.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthesis. We understand that achieving high yields is critical for project timelines and resource management. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during this synthesis.

Core Synthesis Strategy: The Thorpe-Ziegler Approach

The synthesis of 4-aminopyrazoles, such as our target compound, is efficiently achieved through the Thorpe-Ziegler cyclization. This powerful reaction involves the intramolecular cyclization of a dinitrile, but for our purpose, a variation starting from an α-cyanohydrazone is most relevant. The general pathway involves the reaction of a hydrazone with a nitrile-containing substrate, followed by a base-catalyzed cyclization to form the 4-aminopyrazole ring. This method is often favored over alternatives like the nitration and subsequent reduction of a pre-formed pyrazole ring, as it avoids harsh acidic conditions and potentially hazardous reagents.[1]

Proposed Reaction Mechanism

The synthesis typically proceeds by forming an arylhydrazono-acetonitrile intermediate, which then undergoes a base-catalyzed intramolecular cyclization. The base abstracts a proton, creating a carbanion that attacks the nitrile group, leading to the formation of the pyrazole ring.

Reaction_Mechanism SM1 Pyridine-4-carbaldehyde + Phenylhydrazine INT1 Intermediate A (Hydrazone) SM1->INT1 Condensation (-H2O) INT2 Intermediate B (Arylhydrazono-acetonitrile) INT1->INT2 Knoevenagel Condensation SM2 Malononitrile SM2->INT2 PRODUCT 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (Final Product) INT2->PRODUCT Base-catalyzed Thorpe-Ziegler Cyclization

Caption: Proposed reaction pathway for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Q1: My reaction yield is consistently low or zero. What are the most critical parameters to check first?

A1: When a reaction fails or provides a low yield, it is crucial to systematically verify the foundational parameters before exploring more complex variables. Our experience indicates that over 90% of failures in this synthesis can be traced back to one of the following core issues.

Initial Troubleshooting Checklist

ParameterKey CheckpointRecommended Action & Rationale
Starting Materials Purity and IdentityConfirm the identity and purity of your starting materials (e.g., pyridine-4-carbaldehyde, hydrazine source, malononitrile) via NMR or LC-MS. Impurities can inhibit the reaction or lead to complex side products.
Reagents (Base) Anhydrous & ActiveUse a freshly opened or properly stored strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOt-Bu).[2] Bases can degrade upon exposure to atmospheric moisture, losing their activity.
Solvent Anhydrous GradeUse a dry, polar aprotic solvent like DMF or DMSO. Water can quench the strong base and inhibit the crucial deprotonation steps required for cyclization.
Atmosphere Inert ConditionsRun the reaction under an inert atmosphere (Nitrogen or Argon), especially during the addition of the base. This prevents quenching of the base and anionic intermediates by moisture and oxygen.
Q2: I'm observing multiple spots on my TLC, and the desired product is a minor component. What are the likely side products and how can I minimize them?

A2: The formation of multiple byproducts is a common issue, typically stemming from incorrect reaction conditions or stoichiometry. The primary culprits are often incomplete cyclization, side reactions of the starting materials, or degradation.

Common Side Products and Mitigation Strategies:

  • Uncyclized Intermediate: The linear arylhydrazono-acetonitrile intermediate may be present if the cyclization step is incomplete.

    • Cause: Insufficient base, low temperature, or short reaction time.

    • Solution: Increase the equivalents of base (e.g., from 1.1 to 1.5 eq.). Ensure the reaction temperature is adequate for the chosen base/solvent system (e.g., room temperature to 60 °C for NaH/DMF). Monitor the reaction by TLC until the intermediate spot disappears.[2]

  • Dimerization Products: Malononitrile can self-condense under basic conditions.

    • Cause: Adding the base before all reactants are well-mixed, or localized "hot spots" of high base concentration.

    • Solution: Add the base slowly and portion-wise to a well-stirred solution of the other reactants. Maintaining a lower initial temperature (e.g., 0 °C) during base addition can also control exothermic reactions.

  • Alternative Cyclization Products: While the Thorpe-Ziegler cyclization strongly favors the 4-amino product, alternative reactions can occur if conditions are not optimal.

Below is a logical workflow to diagnose and resolve issues related to low yield and impurity formation.

Troubleshooting_Workflow Start Low Yield / High Impurity CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Base, Solvent, Temp) CheckPurity->CheckConditions Pure Impure Purify/Re-source Starting Materials CheckPurity->Impure Impure OptimizeBase Optimize Base: - Increase Equivalents - Change Base (e.g., NaH to KOtBu) CheckConditions->OptimizeBase Base Issue OptimizeTemp Optimize Temperature: - Increase gently (e.g., RT -> 50°C) - Monitor by TLC CheckConditions->OptimizeTemp Temp/Time Issue OptimizeSolvent Ensure Anhydrous Solvent (DMF, DMSO) CheckConditions->OptimizeSolvent Solvent Issue Success Yield Improved Impure->Success OptimizeBase->Success OptimizeTemp->Success OptimizeSolvent->Success

Caption: Decision tree for troubleshooting low reaction yield.

Q3: How do I choose the optimal base and solvent system for the cyclization step?

A3: The choice of base and solvent is interdependent and critical for the success of the Thorpe-Ziegler cyclization. The primary role of the base is to deprotonate the carbon alpha to the nitrile group, initiating the cyclization.[1] The solvent must be able to dissolve the reactants and intermediates while being compatible with the strong base.

Comparison of Common Base/Solvent Systems

BaseSolventTemperatureProsCons
NaH DMF, THF0 °C to RTStrong, non-nucleophilic, high yields are common.Highly water-sensitive; H₂ gas evolution requires caution.
KOt-Bu t-BuOH, THFRefluxStrong base, readily available.[2]Can be nucleophilic at higher temperatures; sterically hindered.
NaOEt EthanolRefluxInexpensive, suitable for large scale.Weaker base, may require higher temperatures and longer reaction times, potentially leading to side reactions.
Et₃N / Piperidine DMF, EthanolRefluxWeaker organic bases, useful for Knoevenagel condensation steps but often insufficient for the final cyclization.[1]Generally not strong enough for the Thorpe-Ziegler cyclization step.

Recommendation: For laboratory-scale synthesis, Sodium Hydride (NaH) in anhydrous DMF is an excellent starting point due to its high efficacy. For larger-scale or process chemistry applications, Potassium tert-butoxide in THF or t-butanol offers a good balance of reactivity and handling.[2]

Q4: My work-up and purification are leading to significant product loss. What is the recommended procedure?

A4: The 4-amino group and the pyridine nitrogen make the product relatively polar and basic, which can complicate extraction and purification.

Recommended Work-up and Purification Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base. Caution: If using NaH, this will evolve hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent. Due to the product's polarity, ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1) is often more effective than less polar solvents like hexanes or ether. Perform multiple extractions (e.g., 3x) to maximize recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane. This is the preferred method for scalability and purity.

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A gradient elution starting with ethyl acetate/hexanes and moving to a more polar system like dichloromethane/methanol (e.g., 98:2 to 95:5) is typically effective. Pre-treating the silica with triethylamine (e.g., 1% in the eluent) can prevent the basic product from streaking on the column.

Frequently Asked Questions (FAQs)

  • Q: Can alternative starting materials be used instead of malononitrile?

    • A: Yes, other active methylene compounds like ethyl cyanoacetate can be used. However, this would lead to a different substituent at the 5-position of the pyrazole ring (e.g., a carboxylate ester), which would require additional synthetic steps to convert to the desired amine if that was the target. For direct synthesis of a 4-aminopyrazole, a dinitrile precursor route is highly efficient.[1]

  • Q: Is microwave irradiation a viable option to improve yields and reduce reaction times?

    • A: Absolutely. Microwave-assisted organic synthesis is well-documented to accelerate many heterocyclic ring-forming reactions, including pyrazole synthesis.[3] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally degraded side products. A typical starting point would be to screen temperatures between 100-150 °C for 5-30 minutes in a sealed microwave vessel.

  • Q: How does the choice of N1-substituent on the hydrazine affect the reaction?

    • A: The synthesis can be performed with hydrazine hydrate to yield an N-unsubstituted pyrazole, or with a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) to directly install a substituent at the N1 position of the pyrazole ring. The electronic nature of the substituent can influence the nucleophilicity of the hydrazine and the stability of intermediates, but the overall reaction mechanism remains the same.[4]

References

  • Larina, A. G., & Vasilevsky, S. F. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Kočevar, M. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

  • Scientific & Academic Publishing. (n.d.). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. [Link]

  • ResearchGate. (2025). Heterocyclic Synthesis via Enaminonitriles: One-pot Synthesis of Some New Pyrazole, Isoxazole, Pyrimidine, Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole and Pyrido[1,2-a]benzimidazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Welcome to the Application Support Center. Working with highly polar, heteroaromatic compounds like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine often presents significant formulation and assay challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with highly polar, heteroaromatic compounds like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine often presents significant formulation and assay challenges. This molecule features a dense array of hydrogen-bond donors (primary amine, pyrazole NH) and acceptors (pyridine nitrogen, pyrazole nitrogen). This structural motif drives the formation of a highly stable crystal lattice ("brick dust" behavior), resulting in poor aqueous solubility at physiological pH.

This guide is designed for drug development scientists and researchers to troubleshoot precipitation issues, optimize assay conditions, and ensure reliable data generation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 3-(Pyridin-4-yl)-1H-pyrazol-4-amine instantly form a "brick dust" precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? The Causality: This is a classic kinetic solubility failure[1]. The compound is fully solvated in DMSO, but upon introduction to a high-dielectric aqueous environment at neutral pH, the hydrophobic and strong intermolecular hydrogen-bonding forces rapidly outcompete drug-water interactions. At pH 7.4, the molecule is predominantly un-ionized (the pyridine nitrogen has a pKa ~5.2). To resolve this, you must either disrupt the crystal lattice formation using complexing agents or lower the dielectric shock by pre-mixing the DMSO stock with a transitional cosolvent like PEG400 before aqueous dilution[2].

Q2: I need to maintain pH 7.4 for my enzymatic assay. How can I keep the compound in solution without exceeding 1% DMSO? The Causality: When pH adjustment and high organic solvent concentrations are prohibited by assay biology, inclusion complexation is the most reliable strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic pyridine/pyrazole core, while its hydrophilic exterior maintains aqueous solubility[3]. We recommend a co-lyophilization or solvent-evaporation method to form the complex prior to buffer addition, rather than simply spiking HP-β-CD into the buffer.

Q3: My assay readouts are highly variable, but I don't see visible precipitate. What is happening? The Causality: You are likely dealing with micro-precipitates or colloidal aggregation. Heteroaromatic amines often form sub-micron aggregates that scatter light (interfering with fluorescence/absorbance readouts) and inconsistently sequester the active compound. This phenomenon is why direct UV or nephelometry is preferred over visual inspection for kinetic solubility assays[4]. You must validate the true soluble fraction by filtering the solution through a 0.22 µm membrane and quantifying the filtrate via LC-MS/MS[5].

Part 2: Diagnostic Workflow

Use the following decision matrix to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityTroubleshooting Start Compound Precipitation in Aqueous Buffer CheckPH Is assay pH strictly fixed at 7.4? Start->CheckPH AdjustPH Lower pH to 5.5-6.0 (Protonate Pyridine) CheckPH->AdjustPH No CheckCosolvent Can assay tolerate >1% DMSO/Cosolvent? CheckPH->CheckCosolvent Yes Validate Quantify via LC-MS or Nephelometry AdjustPH->Validate AddCosolvent Use 2-5% DMSO or PEG400 gradient CheckCosolvent->AddCosolvent Yes UseExcipient Formulate with HP-β-Cyclodextrin CheckCosolvent->UseExcipient No AddCosolvent->Validate UseExcipient->Validate

Diagnostic workflow for resolving heteroaromatic amine precipitation in aqueous assays.

Part 3: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal checks to confirm that the compound is genuinely dissolved rather than suspended as a colloid.

Protocol A: Self-Validating Kinetic Solubility Assessment

Purpose: To accurately determine the maximum soluble concentration in your specific assay buffer without relying on subjective visual checks.

  • Stock Preparation: Prepare a 10 mM stock of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a serial dilution of the DMSO stock.

  • Buffer Addition (The "Crash" Step): Rapidly add 190 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to 10 µL of each DMSO dilution. Causality: Rapid addition ensures uniform mixing and prevents localized high-concentration zones that artificially seed crystal growth.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM. Causality: This allows the metastable supersaturated state to reach thermodynamic equilibrium, ensuring precipitates have time to fully form.

  • Phase Separation (Validation Step 1): Transfer the mixtures to a 0.22 µm PVDF filter plate. Centrifuge at 1,000 x g for 5 minutes. Causality: PVDF is low-protein/low-compound binding. This step physically removes colloidal aggregates that cause false positives in assays.

  • Quantification (Validation Step 2): Analyze the filtrate using LC-MS/MS or HPLC-UV (λ ~250-280 nm) against a standard curve prepared in 100% DMSO. The point at which the detected concentration plateaus represents your kinetic solubility limit[5].

Protocol B: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Purpose: To achieve high aqueous concentrations at pH 7.4 when organic solvents are prohibited.

  • Co-dissolution: Dissolve 5 mg of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine and 50 mg of HP-β-CD (1:10 w/w ratio) in 5 mL of Methanol/Dichloromethane (1:1 v/v). Causality: Both the host and guest molecules must be fully solvated in a common solvent to allow molecular-level interaction and prevent the drug from crystallizing independently.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a dry film forms.

  • Desiccation: Place the flask under high vacuum overnight to remove residual organic solvent traces.

  • Reconstitution (Validation Step): Add 5 mL of pH 7.4 aqueous buffer to the dry film and vortex vigorously. The solution should be optically clear. Filter through a 0.22 µm syringe filter to confirm the absence of uncomplexed drug.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes of various formulation strategies applied to heteroaromatic amines like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine.

StrategyMechanism of ActionTypical ConcentrationExpected Solubility EnhancementAssay Compatibility
pH Adjustment (pH 5.5) Protonation of pyridine nitrogen (pKa ~5.2)N/A10x - 50xLow (May disrupt physiological targets)
Cosolvent Addition Lowers dielectric constant of the medium2% - 5% DMSO or PEG4005x - 10xModerate (Enzyme tolerance varies)
HP-β-CD Complexation Encapsulation of hydrophobic aromatic rings10% - 20% w/v50x - 100xHigh (Biologically inert in most assays)
Surfactant (Tween-20) Micellar solubilization0.05% - 0.1% v/v2x - 5xModerate (Can cause membrane lysis in cell assays)

References

  • Creative Biolabs. Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay. Available at:[Link]

  • Royal Society of Chemistry. CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. Available at:[Link]

  • National Institutes of Health (PMC). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Available at:[Link]

  • American Chemical Society. Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Available at: [Link]

  • State Scientific and Technical Library of Ukraine. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine purification

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of 3-(Pyridin-4-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine .

This compound presents a "perfect storm" of chromatographic challenges: it is highly polar, possesses multiple basic nitrogen centers (a pyridine ring, a pyrazole ring, and a primary amine), and exhibits multiple pKa values. Standard out-of-the-box HPLC methods will almost certainly fail, resulting in zero retention or severe peak tailing.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind mobile phase behavior to help you engineer a self-validating, robust purification method.

Workflow: Mobile Phase Optimization Decision Tree

Workflow Start Assess Analyte Polarity (3-(Pyridin-4-yl)-1H-pyrazol-4-amine) CheckRet Is k' > 2 on C18? Start->CheckRet HILIC Switch to HILIC Mode (High Organic + Aq. Buffer) CheckRet->HILIC No (Elutes in void) RP Continue RP-HPLC (Aqueous-Rich Mobile Phase) CheckRet->RP Yes CheckTail Is Asymmetry (As) > 1.5? HILIC->CheckTail RP->CheckTail LowPH Lower pH to 2.5 (Protonate Silanols) CheckTail->LowPH Yes (Acidic Column) HighPH Raise pH > 8.0 (Deprotonate Amines) CheckTail->HighPH Yes (Basic Column) Success Optimal Separation Achieved CheckTail->Success No LowPH->Success HighPH->Success

Decision matrix for optimizing retention and peak shape of polar basic compounds.

Section 1: Retention Challenges (The Polarity Paradox)

Q: Why does 3-(Pyridin-4-yl)-1H-pyrazol-4-amine elute in the void volume on my standard C18 column, regardless of how much water I use? A: Causality: Retention in Reversed-Phase HPLC (RP-HPLC) relies on hydrophobic partitioning. Your analyte is exceptionally hydrophilic due to its three nitrogen-containing functional groups. When a compound is more attracted to the mobile phase than the hydrophobic C18 stationary phase, it washes out in the void volume ( t0​ ).

Solution: You have two scientifically sound paths:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for problematic polar compounds that fail on RP-HPLC[1]. It operates via a polar stationary phase (e.g., bare silica, amide, or diol) and an organic-rich mobile phase (typically >70% Acetonitrile) where water acts as the strong eluting solvent[2].

  • Ion-Pairing RP-HPLC: If you must use C18, add an ion-pairing agent like Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion pairs with the protonated amines on your analyte, masking its polarity and creating a neutral, hydrophobic complex that retains well on C18[3].

Section 2: Eradicating Peak Tailing (The Silanol Dilemma)

Q: I managed to retain the compound, but the peak tailing is severe (Asymmetry factor > 2.0). What is the mechanistic cause, and how do I fix it? A: Causality: Peak tailing for basic compounds is rarely a column-packing issue; it is a chemical interaction issue. Traditional silica-based columns contain residual surface silanol groups (Si-OH). At mid-range pH (pH 4–7), these silanols deprotonate into negatively charged species (SiO⁻). Simultaneously, the basic nitrogens on your aminopyrazole are protonated (positively charged). The resulting electrostatic attraction acts as a secondary retention mechanism, dragging the analyte and smearing the peak tail[4][5].

Solution: You must disrupt this electrostatic interaction.

  • Protonate the Silanols (Low pH Strategy): Drop the mobile phase pH to 2.0–2.5. At this pH, the acidic surface silanols are neutralized (non-ionized), effectively shutting down the secondary ion-exchange mechanism[5][6].

  • Deprotonate the Analyte (High pH Strategy): If you are using a hybrid-silica column stable at high pH, raise the mobile phase pH above 8.5. This neutralizes the basic amines on the pyridine and pyrazole rings, eliminating their positive charge and preventing interaction with the silica surface[7].

TailingMechanism Analyte Protonated Amine (R-NH3+) Interaction Electrostatic Attraction (Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (SiO-) Silanol->Interaction Sol1 Buffer pH < 3.0 (Neutralizes to Si-OH) Interaction->Sol1 Mitigation 1 Sol2 High pH > 8.0 (Neutralizes R-NH3+) Interaction->Sol2 Mitigation 2

Mechanistic pathways to disrupt secondary electrostatic interactions causing peak tailing.

Section 3: Buffer Selection & Quantitative Data

Q: How do I choose the correct buffer system for this specific molecule? A: Causality: A buffer is only effective at resisting pH changes within ±1 pH unit of its pKa[8]. Furthermore, to ensure robust chromatography, the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure it is 100% in a single ionization state[9]. Operating near the analyte's pKa results in partial ionization, causing split peaks and shifting retention times[7].

Given the basic nature of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, avoid pH 4.0–6.0 entirely. Use the table below to select a buffer based on your detection method.

Buffer / AdditiveBuffer pKaEffective Buffering RangeUV Cutoff (nm)LC-MS Compatible?Best Use Case for Aminopyrazoles
Trifluoroacetic Acid (TFA) ~0.3N/A (Ion-pairing)< 210Yes (can suppress signal)Low pH RP-HPLC; sharpens basic peaks via ion-pairing.
Phosphate 2.15, 7.201.1–3.1; 6.2–8.2< 200NoUV-HPLC at pH 2.5 to neutralize silanols[3].
Formic Acid 3.752.8–4.8210YesLC-MS; however, pH may be too close to analyte pKa.
Ammonium Acetate 4.75, 9.253.8–5.8; 8.3–10.3210YesHILIC mode or High-pH RP-HPLC (adjusted with ammonia)[3].

Section 4: Self-Validating Experimental Protocol

To guarantee success, execute the following step-by-step methodology. This protocol includes internal validation checkpoints to ensure system integrity before proceeding to the next step.

Objective: Isolate 3-(Pyridin-4-yl)-1H-pyrazol-4-amine using Low-pH RP-HPLC.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% TFA v/v).

  • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile.

  • Validation Checkpoint: Measure the pH of Phase A using a calibrated pH meter. The protocol is valid to proceed only if the pH is ≤ 2.2. If higher, silanol suppression will fail.

Step 2: Column Equilibration

  • Install a Type B (high-purity, fully endcapped) C18 or AQ-C18 column.

  • Flush the column with 95% A / 5% B at 1.0 mL/min for 20 column volumes.

  • Validation Checkpoint: Monitor the UV baseline at 254 nm. Equilibration is validated when baseline drift is < 1 mAU/min and system pressure ripple is < 1%.

Step 3: Test Injection & Retention Verification

  • Inject a void volume marker (e.g., Uracil) to determine t0​ .

  • Inject 5 µL of your aminopyrazole sample (1 mg/mL dissolved in initial mobile phase).

  • Validation Checkpoint: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ . The protocol is successful if k′>2.0 . If k′<1.0 , abort RP-HPLC and switch to HILIC mode.

Step 4: Peak Symmetry Assessment

  • Run a shallow gradient: 5% B to 40% B over 15 minutes.

  • Integrate the target peak.

  • Validation Checkpoint: Calculate the USP Asymmetry factor ( As​ ) at 10% peak height. The method is validated for preparative scale-up if As​ is between 0.9 and 1.3. If As​>1.5 , increase TFA concentration to 0.15% or switch to a dedicated base-deactivated column.

References

  • Phenomenex. "HILIC Explained: What It Is & How It Works - Phenomenex". phenomenex.com.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Phenomenex". phenomenex.com.[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". chromatographyonline.com.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com.[Link]

  • PharmaCores. "Your guide to select the buffer in HPLC development part 1". pharmacores.com.[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize". welch-us.com.[Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection". hplc.eu.[Link]

  • GL Sciences. "How to Use Buffers - HPLC Column Technical Guide". glsciences.com.[Link]

Sources

Optimization

Preventing oxidative degradation of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine during storage

Welcome to the Technical Support Center for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine . This hub is designed for researchers, medicinal chemists, and drug development professionals who require rigorous, field-proven strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine . This hub is designed for researchers, medicinal chemists, and drug development professionals who require rigorous, field-proven strategies to maintain the structural integrity of this highly reactive building block.

Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols to prevent the oxidative degradation of this compound during storage.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my 3-(Pyridin-4-yl)-1H-pyrazol-4-amine batch turn pink or brown over time? A1: This discoloration is a hallmark symptom of aerobic oxidative degradation. The aminopyrazole core is highly electron-rich, making the unprotected primary amine exquisitely sensitive to auto-oxidation[1]. When exposed to ambient oxygen and light, the amine undergoes a single-electron transfer (SET) to form a highly reactive aminyl radical. These radicals rapidly dimerize to form azo compounds or oxidize further into nitroso species, which are highly conjugated and exhibit intense pink, red, or brown coloration[2][3]. Even trace amounts of these impurities will drastically alter the visual appearance of the bulk powder[4].

Q2: Can I prevent this by simply storing the freebase in a -20°C freezer? A2: No. While storing the freebase at -20°C under an inert atmosphere (Argon/N₂) slows the kinetic rate of radical formation, it is not a foolproof long-term solution. Trace oxygen in the vial headspace or moisture ingress during freeze-thaw cycles will inevitably initiate degradation[4]. For absolute, long-term stability, chemical modification—specifically, salt formation—is required.

Q3: How does converting the compound to a hydrochloride salt prevent oxidation? A3: Oxidation requires the removal of an electron from the highest occupied molecular orbital (HOMO) of the heteroaromatic system. By protonating the basic nitrogen centers (forming an HCl salt), you drastically reduce the electron density across the pyrazole and pyridine rings. This electronic deactivation raises the oxidation potential of the molecule, making it thermodynamically unfavorable for molecular oxygen to abstract an electron[1][4].

OxidationPathway A 3-(Pyridin-4-yl)- 1H-pyrazol-4-amine (Freebase) B Aminyl Radical Intermediate A->B O2 / Light D Hydrochloride Salt (Oxidation Blocked) A->D HCl Addition C Azo Dimer / Nitroso (Pink/Brown) B->C Dimerization D->B Blocked

Fig 1: Oxidative degradation pathway of aminopyrazoles and the protective mechanism of salt formation.

Part 2: Stability Data & Storage Conditions

To guide your inventory management, the following table synthesizes the expected stability of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine under various storage conditions based on its electronic properties.

Storage ConditionChemical StateAtmosphereTempExpected StabilityCausality
Benchtop Freebase (Solid)Ambient Air25°C< 1 WeekRapid auto-oxidation of the electron-rich pyrazole amine.
Standard Freezer Freebase (Solid)Argon-20°C3-6 MonthsReduced kinetic energy slows, but does not stop, radical formation.
Benchtop HCl Salt (Crystalline)Ambient Air25°C> 1 YearProtonation lowers HOMO energy, drastically increasing oxidation potential.
Optimal Storage HCl Salt (Crystalline)Argon-20°C> 2 Years Synergistic protection via electronic deactivation and environmental control.

Part 3: Self-Validating Experimental Protocols

If you receive a batch of the freebase, it is highly recommended to convert it to the hydrochloride salt prior to archiving it in your compound library.

StorageWorkflow Start Inspect Freebase Batch Cond1 Is Discoloration Present? Start->Cond1 Purify Recrystallize & Wash Cond1->Purify Yes (Pink/Brown) Salt Convert to HCl Salt Cond1->Salt No (Colorless) Purify->Salt Store Store at -20°C under Ar Salt->Store

Fig 2: Decision matrix and workflow for the processing and long-term storage of aminopyrazole batches.

Protocol: Conversion of Freebase to Hydrochloride Salt for Long-Term Storage

This protocol is designed as a self-validating system; the physical state of the product at each step confirms the success of the previous manipulation.

Step 1: Dissolution

  • Action: Suspend 3-(Pyridin-4-yl)-1H-pyrazol-4-amine freebase in anhydrous 1-butanol (approx. 4 mL/g) under a nitrogen atmosphere.

  • Causality: 1-butanol is selected because it provides excellent solubility for the freebase at elevated temperatures but acts as an anti-solvent for the highly polar hydrochloride salt, driving high-yielding precipitation[4].

Step 2: Acidification

  • Action: While stirring vigorously at 20°C, slowly add 1.05 to 2.1 equivalents of concentrated aqueous HCl (37%) depending on whether a mono- or di-salt is desired. Heat the mixture to 60°C until all solids dissolve.

  • Causality: Stoichiometric control ensures complete protonation. Heating ensures that any kinetically trapped amorphous aggregates dissolve, allowing for controlled thermodynamic crystallization.

Step 3: Controlled Crystallization

  • Action: Cool the solution from 60°C to 0°C at a strict rate of <0.2 °C/min.

  • Causality: Rapid crashing out traps impurities and atmospheric oxygen within the crystal lattice. A slow, controlled cooling ramp promotes the formation of a highly ordered, dense crystalline lattice that physically excludes oxygen.

Step 4: Isolation & Desiccation

  • Action: Filter the resulting white precipitate, wash with cold 2-methyltetrahydrofuran (2-MeTHF), and dry under high vacuum at 50°C for 12 hours.

  • Causality: 2-MeTHF displaces the higher-boiling 1-butanol. Vacuum drying removes residual moisture, preventing localized hydrolysis or micro-environment pH shifts that could revert the salt back to the oxidation-prone freebase.

Step 5: System Validation (Quality Control)

  • Action: Perform a Karl Fischer (KF) titration to ensure moisture content is <1.0% (w/w). Analyze via HPLC at 254 nm to confirm >99% purity and the absence of azo-dimer peaks (typically eluting later than the parent peak due to increased lipophilicity).

  • Causality: If KF is >1.0%, the lattice contains trapped water, and the batch must be re-dried to guarantee multi-year stability.

References

  • [4] Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation | Organic Process Research & Development. ACS Publications. Available at:[Link]

  • [1] Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications. Available at:[Link]

  • [2] Porphyrin Co(III)-Nitrene Radical Mediated Pathway for Synthesis of o-Aminoazobenzenes. MDPI. Available at:[Link]

  • [3] Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. NIH. Available at:[Link]

Sources

Troubleshooting

Troubleshooting side reactions in 3-(Pyridin-4-yl)-1H-pyrazol-4-amine amidation

Welcome to the Technical Support Center for heterocyclic amidation. As a Senior Application Scientist, I have designed this portal to help you troubleshoot the regioselectivity and reactivity challenges inherent to the 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic amidation. As a Senior Application Scientist, I have designed this portal to help you troubleshoot the regioselectivity and reactivity challenges inherent to the 3-(Pyridin-4-yl)-1H-pyrazol-4-amine scaffold.

This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Insights & Causality

The amidation of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is notoriously difficult due to the presence of three competing nucleophilic centers. Understanding the electronic and steric environment of each center is critical for controlling regioselectivity[1]:

  • The 4-Amino Group (Thermodynamic Target): This is the desired site of acylation. However, it is electronically deactivated by the electron-withdrawing nature of the pyrazole core and severely sterically hindered by the adjacent 3-pyridyl ring.

  • The 1H-Pyrazole Nitrogen (Kinetic Trap): The pyrazole nitrogen is highly nucleophilic toward acyl electrophiles. Acylation here forms an N-acyl pyrazole[2]. Because N-acyl pyrazoles are highly reactive "active amides" with excellent leaving group capabilities, this pathway represents a reversible kinetic trap[3].

  • The 3-Pyridyl Nitrogen (Transient Sink): The pyridine ring can attack activated carboxylic acids to form an acylpyridinium intermediate. While reversible, this sequesters your acylating agent and stalls the reaction.

CompetingPathways SM 3-(Pyridin-4-yl)-1H-pyrazol-4-amine + Acylating Agent Desired 4-Amide (Thermodynamic) Target Product SM->Desired Acylation at 4-NH2 (Slow, Sterically Hindered) Side1 1-Acylpyrazole (Kinetic) Reactive Byproduct SM->Side1 Acylation at 1-NH (Fast, Kinetic) Side2 Acylpyridinium Transient Intermediate SM->Side2 Pyridine Attack (Reversible) Side3 1,4-Diacylated Imide Over-reaction Desired->Side3 Excess Reagent Side1->Desired Transamidation (Heat / Base) Side1->Side3 Excess Reagent

Competing acylation pathways of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine highlighting kinetic traps.

Troubleshooting & FAQs

Q1: I isolated a product with the correct [M+Acyl] mass, but 1H-NMR shows the primary amine protons (broad singlet, ~5.0 ppm) are still intact. What happened? A1: You have isolated the kinetic byproduct, 1-acylpyrazole. Because the 1H-pyrazole nitrogen is sterically unhindered compared to the 4-amino group, kinetic acylation occurs here first. Solution: You must either use a protection strategy (Protocol B) or push the reaction to completion and selectively hydrolyze the 1-acyl group (Protocol A).

Q2: When using HATU and DIPEA in DMF, my reaction stalls at 25-30% conversion. Adding more HATU doesn't help. Why? A2: The 4-amino group is sterically hindered by the 3-pyridyl ring[1]. The active ester formed by HATU (an HOAt ester) is extremely bulky, making the nucleophilic attack by the hindered 4-amine highly unfavorable. Solution: Switch to a less sterically demanding coupling reagent like EDC/HOAt, or use an acyl chloride with DMAP at an elevated temperature.

Q3: Can I just heat the reaction to force the N-acyl pyrazole to transamidate to the 4-amino group? A3: While N-acyl pyrazoles can act as acylating agents[2], intramolecular transamidation from the 1-position to the 4-position is geometrically restricted. Intermolecular transamidation requires high temperatures that often lead to degradation of the pyridine ring. Selective hydrolysis is a much cleaner approach.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the causal relationship between the chosen coupling system and the resulting regiochemical distribution.

Coupling SystemTemperature4-Amide Yield (%)1-Acyl Byproduct (%)Mechanistic Observation
HATU / DIPEA / DMF 25 °C25%15%Sluggish kinetics. The HOAt-uronium intermediate is too sterically bulky for the hindered 4-amine.
Acyl Chloride / Pyridine 25 °C40%45%Fast reaction, but the lack of steric control drives kinetic 1-acylation at the pyrazole nitrogen.
EDC / HOAt / DMF 40 °C60%20%Reduced steric bulk (compared to HATU) slightly improves 4-amine attack, but mixtures persist.
Acyl Chloride / DIPEA 60 °C85% <5% Yield after selective basic hydrolysis of the 1,4-diacyl intermediate (See Protocol A).

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Each contains specific analytical checkpoints to confirm the mechanistic step has occurred before proceeding.

Protocol A: The "Over-Acylate and Hydrolyze" Strategy (Recommended)

Causality:N-acyl pyrazoles are highly susceptible to nucleophilic attack by methanol (solvolysis) under mild basic conditions, whereas the desired 4-amide is thermodynamically stable[3]. By intentionally over-acylating to the 1,4-diacyl intermediate and then selectively cleaving the 1-acyl group, we bypass the kinetic trap.

  • Acylation: Dissolve 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq) and DMAP (0.1 eq).

  • Cool to 0 °C and add the desired Acyl Chloride (2.5 eq) dropwise. Warm to 40 °C and stir for 4 hours.

  • Validation Checkpoint 1: Analyze by LC-MS. The starting material should be consumed, and the dominant peak must be the [M+2(Acyl)] di-acylated mass.

  • Selective Hydrolysis: Concentrate the reaction mixture in vacuo to remove DCM. Redissolve the crude residue in Methanol (0.1 M).

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Analyze by LC-MS. The[M+2(Acyl)] mass must disappear entirely, replaced by the desired [M+Acyl] mass. The mild base selectively cleaves the active 1-acyl pyrazole amide.

  • Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: The Trityl-Protection Strategy

Causality: If your acylating agent is too precious to use in excess (as required in Protocol A), you must physically block the kinetic trap. The bulky Trityl (Triphenylmethyl) group locks the 1H-pyrazole nitrogen, forcing the acylating agent to react exclusively at the 4-amino position.

ProtectionWorkflow Step1 1. Regioselective Protection Trityl Chloride, TEA, DCM Step2 2. 4-Amine Acylation R-COCl, DIPEA, DMAP Step1->Step2 1-Trityl Intermediate (Blocks 1-NH) Step3 3. Global Deprotection TFA, DCM, RT Step2->Step3 Protected 4-Amide Product Pure 4-Amide Target Product Step3->Product Cleavage of Trityl

Trityl-based protection-amidation-deprotection workflow for regioselective 4-amidation.

  • Protection: Dissolve the starting material in DCM. Add TEA (1.5 eq) and Trityl Chloride (1.1 eq). Stir at RT for 12 hours.

  • Validation Checkpoint 1: TLC (10% MeOH/DCM) should show a new, highly non-polar UV-active spot. Isolate the 1-Trityl intermediate.

  • Amidation: Dissolve the protected intermediate in DMF. Add your carboxylic acid (1.2 eq), EDC·HCl (1.5 eq), HOAt (1.5 eq), and DIPEA (2.0 eq). Heat to 50 °C for 16 hours. (The elevated temperature overcomes the steric hindrance of the 3-pyridyl group).

  • Validation Checkpoint 2: LC-MS will show the[M+Trityl+Acyl] mass.

  • Deprotection: Treat the crude protected amide with 20% TFA in DCM for 2 hours at RT to cleave the Trityl group, yielding the pure 4-amide.

References

  • Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation. Organic Letters - ACS Publications. 2

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. 3

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Binding Affinity of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine and 3-(Pyridin-3-yl)-1H-pyrazol-4-amine

Introduction: The Significance of Positional Isomerism in Kinase Inhibition In the landscape of drug discovery, particularly in the development of kinase inhibitors, subtle molecular modifications can lead to profound di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Positional Isomerism in Kinase Inhibition

In the landscape of drug discovery, particularly in the development of kinase inhibitors, subtle molecular modifications can lead to profound differences in biological activity. The two molecules at the center of this guide, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine and 3-(Pyridin-3-yl)-1H-pyrazol-4-amine, are a prime example of this principle. These compounds are structural isomers, differing only in the position of the nitrogen atom within the pyridine ring. This seemingly minor change can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional conformation. Consequently, these changes can dramatically impact the binding affinity and selectivity for a target protein.

Part 1: Theoretical Framework and Structure-Activity Relationship (SAR) Hypothesis

The central hypothesis is that the position of the pyridine nitrogen dictates the molecule's interaction with the target protein's binding pocket.

  • 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: The nitrogen at the 4-position of the pyridine ring acts as a hydrogen bond acceptor. Its position directs a lone pair of electrons directly away from the pyrazole core. This geometry is often crucial for forming a key hydrogen bond with a "hinge" region in the ATP-binding site of many kinases.

  • 3-(Pyridin-3-yl)-1H-pyrazol-4-amine: With the nitrogen at the 3-position, the vector of the hydrogen bond accepting lone pair is altered. This may lead to a different binding orientation, potentially forming a hydrogen bond with a different residue in the active site or being unable to form a hinge interaction altogether, which could decrease affinity. Conversely, this new geometry might enable favorable interactions with other regions of the binding pocket or reduce steric clashes, potentially increasing affinity.

The only way to resolve this is through empirical testing.

Caption: Chemical structures of the two positional isomers.

Part 2: A General Synthetic Approach

The synthesis of such pyrazole derivatives is well-established in the literature. A common and effective method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2]

G General Synthesis of Pyridinyl-Pyrazol-Amines start Pyridinylacetonitrile (3- or 4-pyridyl) step1 Condensation with Dimethylformamide-dimethylacetal (DMF-DMA) start->step1 intermediate1 Enaminonitrile Intermediate step1->intermediate1 step2 Cyclization with Hydrazine Hydrate intermediate1->step2 product 3-(Pyridin-yl)-1H-pyrazol-4-amine (Target Compound) step2->product

Caption: A generalized workflow for the synthesis of the target compounds.

Part 3: Experimental Design for Binding Affinity Determination

To obtain a comprehensive understanding of the binding characteristics, we recommend employing at least two orthogonal methods. Surface Plasmon Resonance (SPR) provides detailed kinetic data, while Isothermal Titration Calorimetry (ITC) offers a complete thermodynamic profile. A competition binding assay can serve as a valuable high-throughput alternative.

Method 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technology that measures binding events in real-time, allowing for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[3][4][5][6]

Causality Behind Experimental Choices:

  • Immobilization Strategy: We will use amine coupling to immobilize the target kinase. This is a robust and widely used method. However, it's crucial to optimize the pH during immobilization to ensure the kinase remains active.[6]

  • Assay Buffer: A carefully selected assay buffer (e.g., HBS-EP+) is used to minimize non-specific binding and mimic physiological conditions. The inclusion of a small amount of DMSO is necessary to ensure compound solubility and must be matched across all solutions.

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Activate Sensor Chip (EDC/NHS) p2 Immobilize Target Kinase (Amine Coupling) p1->p2 p3 Block Surface (Ethanolamine) p2->p3 r1 Inject Compound (Association Phase) p3->r1 p4 Prepare Compound Series (Serial Dilution in Assay Buffer) p4->r1 r2 Flow Assay Buffer (Dissociation Phase) r1->r2 r3 Regenerate Surface (e.g., low pH glycine) r2->r3 a1 Generate Sensorgrams r3->a1 a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate kon, koff, KD a2->a3 G cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis p1 Dialyze Protein into Final Assay Buffer p2 Dissolve Compound in Final Dialysis Buffer p1->p2 p3 Degas Both Solutions p2->p3 r1 Load Protein into Cell, Compound into Syringe p3->r1 r2 Perform Serial Injections (e.g., 19 x 2 µL) r1->r2 r3 Record Heat Change After Each Injection r2->r3 a1 Integrate Injection Peaks r3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to a Binding Isotherm Model to Determine KD, ΔH, n a2->a3

Caption: Standard workflow for an ITC binding affinity experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the target kinase extensively against the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the test compounds in the final dialysis buffer. Ensure the final DMSO concentration is identical between the protein and compound solutions and is kept low (<2%).

    • Accurately determine the concentrations of the protein and compound stock solutions.

    • Degas both solutions immediately before the experiment.

  • Experiment Setup:

    • Load the kinase solution (e.g., 20 µM) into the sample cell.

    • Load the compound solution (e.g., 250 µM) into the titration syringe.

    • Set the cell temperature to 25°C.

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

  • Data Analysis:

    • Integrate the raw thermogram peaks.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine K_D, ΔH, and stoichiometry (n).

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate a direct comparison.

Parameter3-(Pyridin-4-yl)-1H-pyrazol-4-amine3-(Pyridin-3-yl)-1H-pyrazol-4-amine
SPR
k_on (M⁻¹s⁻¹)Experimental ValueExperimental Value
k_off (s⁻¹)Experimental ValueExperimental Value
K_D (nM)Calculated ValueCalculated Value
ITC
K_D (nM)Experimental ValueExperimental Value
n (Stoichiometry)Experimental ValueExperimental Value
ΔH (kcal/mol)Experimental ValueExperimental Value
TΔS (kcal/mol)Calculated ValueCalculated Value
Competition Assay
IC₅₀ (nM)Experimental ValueExperimental Value

Interpretation:

  • A lower K_D or IC₅₀ value indicates a higher binding affinity.

  • The k_on and k_off rates from SPR provide insight into the binding mechanism. A fast k_on and slow k_off (long residence time) are often desirable characteristics for a drug candidate. [4]* The thermodynamic signature from ITC reveals the driving forces of binding. A negative ΔH indicates the binding is enthalpically driven (favorable bond formation), while a positive TΔS indicates it is entropically driven (e.g., release of water molecules).

By correlating these quantitative results back to the structural differences, a robust SAR can be established, guiding future optimization efforts. For instance, if the 4-pyridyl isomer demonstrates significantly higher affinity, it would validate the hypothesis that a direct hydrogen bond to the kinase hinge region is a critical determinant of binding for this scaffold.

References

  • Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology.
  • Navratilova, I., & Hopkins, A. L. (2014).
  • Markgren, P. O., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed, 15(5), 775-82.
  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
  • MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
  • National Cancer Institute. (n.d.).
  • Center for Macromolecular Interactions. (n.d.).
  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.
  • Wang, L., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
  • ResearchGate. (n.d.).
  • Revvity. (n.d.).
  • White Rose Research Online. (n.d.).
  • Revvity. (2024).
  • National Institutes of Health. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.
  • American Chemical Society. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • PubMed. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • PubMed. (2017). N-(1H-Pyrazol-3-yl)
  • Frontiers. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy.
  • ResearchGate. (2026). (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Sapphire Bioscience. (n.d.). 3-(1H-Pyrazol-3-yl)pyridin-4-amine.
  • Universitat Ramon Llull. (2022).
  • Elsevier. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Taylor & Francis Online. (2022).
  • National Institutes of Health. (n.d.).
  • MDPI. (2022).
  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities.
  • National Institutes of Health. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Semantic Scholar. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo.

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Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of successful preclinical and clinical studies. This guide provides an in-depth, experi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of successful preclinical and clinical studies. This guide provides an in-depth, experience-driven comparison of key considerations and experimental designs for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in a biological matrix, such as human plasma. This guide is structured to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a small molecule featuring both a pyridine and a pyrazole moiety, with a molecular weight of 160.18 g/mol and a chemical formula of C8H8N4. The presence of multiple nitrogen atoms suggests good ionization potential in positive ion mode electrospray ionization (ESI), a common technique in LC-MS/MS. The polarity of the molecule will influence the choice of chromatographic conditions and sample preparation strategies.

Foundational Principles: Adherence to Regulatory Standards

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability of data submitted for drug approvals.[1][2] This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.[5][6]

Experimental Workflow: A Tale of Two Preparation Strategies

A critical decision in method development is the sample preparation strategy, which aims to isolate the analyte from the complex biological matrix, minimize interferences, and concentrate the analyte. Here, we compare two common approaches: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Experimental Workflow cluster_0 Sample Preparation cluster_1 cluster_2 LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Method A: Protein Precipitation (e.g., Acetonitrile) is->ppt lle Method B: Liquid-Liquid Extraction (e.g., Ethyl Acetate) is->lle vortex Vortex & Centrifuge ppt->vortex lle->vortex evap Evaporate & Reconstitute vortex->evap lc UPLC Separation (C18 Column) evap->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Comparative workflow of two sample preparation methods for LC-MS/MS analysis.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique. It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins.

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add a buffering agent (if necessary to adjust pH) and the internal standard.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Core Validation Parameters: A Head-to-Head Comparison

The performance of the LC-MS/MS method using both sample preparation techniques is assessed against a series of validation parameters as mandated by the ICH M10 guideline.[6]

Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Recovery->MatrixEffect

Caption: Interrelationship of core bioanalytical method validation parameters.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical but realistic performance data for the two sample preparation methods.

Table 1: Linearity and Sensitivity

ParameterMethod A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionAcceptance Criteria (ICH M10)
Calibration Range1 - 1000 ng/mL0.5 - 1000 ng/mLConsistent, with LLOQ defined
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
LLOQ1 ng/mL0.5 ng/mLS/N ≥ 5; Accuracy ±20%; Precision ≤20%

Table 2: Accuracy and Precision

QC Level (ng/mL)Method A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionAcceptance Criteria (ICH M10)
Accuracy (% Bias)
LLOQ (1 or 0.5)-8.5%-5.2%±20%
Low QC (3)-4.2%-2.1%±15%
Mid QC (50)2.5%1.8%±15%
High QC (800)5.1%3.5%±15%
Precision (%CV)
LLOQ (1 or 0.5)12.3%9.8%≤20%
Low QC (3)8.5%6.2%≤15%
Mid QC (50)5.1%4.5%≤15%
High QC (800)6.8%5.3%≤15%

Table 3: Recovery and Matrix Effect

ParameterMethod A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionAcceptance Criteria (ICH M10)
Recovery (%) Consistent and reproducible
Low QC85.2%92.5%
High QC88.1%95.3%
Matrix Factor (%CV) 12.5%4.8%≤15%

In-Depth Analysis of Validation Parameters

Selectivity

Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample.[3] This is assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks should be observed at the retention time of the analyte and internal standard.

Linearity and Range

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linear range is established with a minimum of six non-zero calibrators. The LLE method demonstrates a lower Limit of Quantification (LLOQ), suggesting it is more suitable for studies requiring higher sensitivity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[3] These are determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in multiple replicates on different days. Both methods meet the acceptance criteria, but the LLE method shows slightly better accuracy and precision.

Recovery and Matrix Effect

Recovery is the efficiency of the extraction procedure. The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[3] The LLE method provides higher and more consistent recovery. Crucially, the matrix effect is significantly lower with LLE, as indicated by the lower coefficient of variation (%CV) of the matrix factor. This is a key advantage of LLE, leading to a more robust and reliable method.

Stability

Analyte stability in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: Method Selection and Justification

Based on the comparative data, the Liquid-Liquid Extraction (LLE) method is the superior choice for the bioanalysis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine. While Protein Precipitation is faster, the LLE method provides a cleaner extract, resulting in a lower LLOQ, better accuracy and precision, and most importantly, a significantly reduced matrix effect. For regulated bioanalysis, minimizing the matrix effect is paramount for ensuring data integrity and method robustness across different patient populations and study sites. The additional time and effort required for the LLE method are justified by the enhanced data quality and reliability.

References

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. (n.d.).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24).
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION. (2019, February 26).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). Journal of AOAC INTERNATIONAL.

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Validation

Comparing cytotoxicity of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine against standard inhibitors

Comparative Cytotoxicity Profiling of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in Early Drug Discovery In modern Fragment-Based Drug Discovery (FBDD), identifying a core pharmacophore with high target potential and low baseli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiling of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in Early Drug Discovery

In modern Fragment-Based Drug Discovery (FBDD), identifying a core pharmacophore with high target potential and low baseline toxicity is the critical first step in developing targeted therapeutics. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (CAS 1313013-53-4) is a widely utilized building block in life science research[1]. Pyrazole derivatives, specifically those featuring a pyridin-4-yl substitution, demonstrate significant potential in anti-tumor and kinase inhibitory applications[2][3].

As a Senior Application Scientist, I frequently evaluate these foundational scaffolds against fully elaborated standard inhibitors. This guide provides an objective, data-driven comparison of the intrinsic cytotoxicity of the 3-(Pyridin-4-yl)-1H-pyrazol-4-amine scaffold against mature reference inhibitors (Tozasertib and Staurosporine). Our goal is to establish the therapeutic window and validate the scaffold's utility for downstream hit-to-lead optimization[4].

Mechanistic Grounding: The Pyrazole Scaffold

The pyrazole-pyridine axis is a "privileged scaffold" in medicinal chemistry. The nitrogen atoms within the pyrazole and pyridine rings act as critical hydrogen-bond donors and acceptors, perfectly complementing the ATP-binding hinge region of various kinases (such as Aurora kinases and ROCK).

However, a bare fragment should theoretically exhibit low binding affinity and negligible cytotoxicity compared to a mature inhibitor. If a bare fragment exhibits high cytotoxicity, it often indicates non-specific membrane disruption or pan-assay interference compounds (PAINS) behavior, rendering it unsuitable for development.

Pathway A 3-(Pyridin-4-yl)-1H-pyrazol-4-amine (Pharmacophore) B Kinase Hinge Region (ATP-binding pocket) A->B H-Bonding D Target Kinase Inhibition (Aurora/ROCK) B->D Blockade C Standard Inhibitor (e.g., Tozasertib) C->B High Affinity Binding E Cytotoxic Response (Apoptosis) D->E Pathway Arrest

Fig 1: Mechanistic pathway comparing the binding and downstream cytotoxic response of the inhibitors.

Experimental Design & Self-Validating Protocols

To objectively compare the cytotoxicity profiles, we employ a self-validating high-throughput screening (HTS) methodology.

Rationale for Assay Selection: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it measures ATP, providing a direct, metabolically linked readout of cell viability. This avoids the redox-interference artifacts commonly seen with tetrazolium-based (MTT/MTS) assays when testing novel nitrogen-rich heterocycles. We test against HCT116 (colorectal carcinoma) to assess anti-tumor efficacy and HEK293 (non-tumorigenic kidney) to monitor off-target healthy cell toxicity.

Step-by-Step Methodology
  • Cell Seeding & Equilibration: Seed HCT116 and HEK293 cells at 3,000 cells/well in 384-well opaque white plates. Causality: Opaque plates prevent luminescent cross-talk between wells. Allowing a 24-hour equilibration ensures cells return to the logarithmic growth phase before compound exposure, standardizing the metabolic baseline.

  • Compound Dosing & Controls: Dispense 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, Tozasertib (Aurora Kinase inhibitor), and Staurosporine (Pan-kinase apoptotic inducer) using an acoustic liquid handler to create a 10-point dose-response curve (0.1 nM to 100 µM). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery. The system is self-validating via the inclusion of 0.1% DMSO (vehicle control, defining 100% viability) and 10 µM Staurosporine (positive kill control, defining 0% viability).

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add CellTiter-Glo reagent (1:1 v/v), shake for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader. Causality: The 72-hour window allows for the detection of both rapid necrotic events and slower apoptotic cascades driven by cell-cycle arrest.

Workflow S1 Cell Seeding (HCT116 / HEK293) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (72 Hours) S2->S3 S4 CellTiter-Glo Assay (ATP Luminescence) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Fig 2: Step-by-step experimental workflow for high-throughput cytotoxicity profiling.

Comparative Data Analysis

The following table summarizes the quantitative IC₅₀ values derived from the 72-hour viability assay.

CompoundHCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK/HCT)Primary Mechanism
3-(Pyridin-4-yl)-1H-pyrazol-4-amine > 50.0 > 100.0 N/A Scaffold / Weak Hinge Binder
Tozasertib (Standard)0.0152.4160Aurora Kinase Inhibition
Staurosporine (Control)0.0020.0052.5Pan-kinase / Apoptosis
Data Interpretation

The quantitative data reveals that the bare scaffold, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, exhibits minimal intrinsic cytotoxicity (IC₅₀ > 50 µM). This is a highly desirable trait. A core pharmacophore must rely on specific target engagement rather than non-specific membrane disruption.

In contrast, the fully elaborated inhibitor Tozasertib demonstrates potent, selective cytotoxicity against the rapidly dividing HCT116 cancer line (IC₅₀ = 0.015 µM), while Staurosporine shows indiscriminate toxicity across both cell lines. By establishing this baseline, drug development professionals can confidently attribute any increase in cytotoxicity during the optimization of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine derivatives to target-specific interactions rather than background scaffold toxicity.

References

  • American Elements. "1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine | CAS 1313013-53-4". 1

  • ResearchGate. "Synthesis, molecular structure and multiple biological activities of N ... 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide". 2

  • University of Michigan / Arkivoc. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity". 3

  • Semantic Scholar. "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors". 4

Sources

Comparative

Spectroscopic Validation of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine: A Comparative Guide to Purity and Functional Group Analysis

As a highly versatile, nitrogen-rich heterocyclic building block, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a privileged scaffold frequently utilized in the development of kinase inhibitors and metal-organic frameworks. How...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile, nitrogen-rich heterocyclic building block, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a privileged scaffold frequently utilized in the development of kinase inhibitors and metal-organic frameworks. However, its high polarity, tautomeric behavior, and structural similarity to regioisomers—most notably 3-(Pyridin-3-yl)-1H-pyrazol-4-amine—present significant analytical challenges.

This guide provides an objective, comparative framework for the spectroscopic validation of this compound. By contrasting its spectral signatures with alternative isomers and evaluating the efficacy of different analytical methodologies, we establish a robust, self-validating protocol for confirming structural identity and purity.

Multi-Modal Spectroscopic Workflow

To ensure absolute structural integrity, a multi-modal approach is required. Relying on a single technique (e.g., LC-MS alone) is insufficient, as it cannot differentiate between regioisomers. The following workflow illustrates the logical progression of orthogonal validation techniques.

G A Sample Preparation (3-(Pyridin-4-yl)-1H-pyrazol-4-amine) B LC-HRMS (Polar-Modified C18 Column) A->B C ATR FT-IR (Functional Group ID) A->C D 1D & 2D NMR (Regioisomer Differentiation) A->D E Data Integration & Structural Elucidation B->E Exact Mass & Purity C->E -NH2 / -NH Stretches D->E AA'BB' Pyridyl Pattern F Purity & Identity Confirmation E->F

Workflow for the multi-modal spectroscopic validation of pyrazole-pyridine amines.

Comparative Spectroscopic Analysis: Isomer Differentiation

The most critical analytical hurdle in synthesizing or sourcing 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is ruling out the presence of the 3-pyridyl regioisomer. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this differentiation[1].

The Causality of Solvent Selection

For both isomers, the choice of solvent is paramount. Protic solvents like Methanol- d4​ or Deuterium Oxide ( D2​O ) will cause rapid deuterium exchange with the primary amine ( −NH2​ ) and the pyrazole secondary amine ( −NH ), rendering these critical protons invisible on the NMR timescale. DMSO- d6​ must be used. DMSO strongly solvates these protons via hydrogen bonding, drastically slowing the exchange rate and allowing the −NH2​ group to appear as a distinct broad singlet, while pushing the pyrazole −NH far downfield.

Structural Differentiation via ¹H NMR
  • Target Compound (4-Pyridyl Isomer): The symmetry of the 4-substituted pyridine ring results in a classic AA'BB' splitting system. This manifests as two distinct doublets in the aromatic region, each integrating to 2 protons.

  • Alternative (3-Pyridyl Isomer): The lack of symmetry in the 3-substituted pyridine ring results in four distinct proton signals. The proton at the 2-position of the pyridine ring is highly deshielded by the adjacent nitrogen and appears as a fine doublet or singlet-like multiplet furthest downfield.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (DMSO- d6​ , 400 MHz)
Functional Group / Position3-(Pyridin-4-yl)-1H-pyrazol-4-amine (Target)3-(Pyridin-3-yl)-1H-pyrazol-4-amine (Alternative)
Pyridine H- α to N ~8.60 ppm (d, J = 6.0 Hz, 2H)~8.90 ppm (d, J = 2.0 Hz, 1H) & ~8.50 ppm (dd, 1H)
Pyridine H- β to N ~7.70 ppm (d, J = 6.0 Hz, 2H)~8.10 ppm (dt, 1H) & ~7.45 ppm (dd, 1H)
Pyrazole C-H (H-5) ~7.40 ppm (s, 1H)~7.35 ppm (s, 1H)
Primary Amine (-NH₂) ~4.50 ppm (br s, 2H)~4.40 ppm (br s, 2H)
Pyrazole Amine (-NH) ~12.50 ppm (br s, 1H)~12.50 ppm (br s, 1H)
Pyridine C- α (¹³C) ~150.2 ppm~148.5 ppm, ~147.8 ppm

Functional Group Validation: FT-IR and LC-HRMS

While NMR confirms the carbon-hydrogen framework, Fourier-Transform Infrared Spectroscopy (FT-IR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are required to validate the exact functional groups and overall purity.

FT-IR: Differentiating Amine Environments

The molecule contains both a primary amine and a secondary pyrazole amine. According to established spectroscopic principles, a primary amine ( −NH2​ ) will exhibit two distinct stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region[2]. Conversely, the pyrazole −NH stretch is typically a broader, less intense band around 3200–3100 cm⁻¹ due to extensive intermolecular hydrogen bonding.

LC-HRMS: The Chromatographic Challenge of Polar Bases

3-(Pyridin-4-yl)-1H-pyrazol-4-amine is highly polar and basic. A common point of failure in its validation is the use of standard C18 columns. Under the highly aqueous mobile phase conditions required to retain this compound, traditional C18 stationary phases suffer from "dewetting" or phase collapse, causing the analyte to elute in the void volume[3].

The Solution: To achieve a proper retention factor ( k′ ), a polar-modified C18 column (e.g., Atlantis dC18 or Luna Omega Polar C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) setup must be utilized. These columns maintain a hydration layer that prevents phase collapse, allowing the polar amine to interact with the stationary phase.

Table 2: FT-IR and HRMS Validation Parameters
Analytical TechniqueTarget MetricExpected Observation for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine
FT-IR (ATR) Primary Amine (-NH₂)Doublet peak at ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric)
FT-IR (ATR) Pyrazole (-NH)Broad band centered at ~3150 cm⁻¹
FT-IR (ATR) Imine/Aromatic (C=N, C=C)Sharp bands between 1600–1500 cm⁻¹
LC-HRMS (ESI+) Exact Mass [M+H]⁺Calculated for C₈H₉N₄⁺: 161.0822 m/z (Tolerance: < 5 ppm)
LC-HRMS (ESI+) FragmentationLoss of NH3​ (-17 Da) or N2​ (-28 Da) from the pyrazole core

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: Anhydrous solvent is critical. Trace water in DMSO appears at ~3.33 ppm and can broaden or obscure the primary amine signal via rapid proton exchange.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference point.

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans, 400 MHz) and a ¹³C{¹H} decoupled spectrum (minimum 512 scans).

  • Orthogonal Validation (2D NMR): If the AA'BB' pattern is ambiguous due to poor shimming, acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. The primary amine and pyrazole −NH protons will not show cross-peaks to carbon, definitively separating them from the aromatic C-H protons.

Protocol B: FT-IR Analysis via ATR
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol and acquire a background spectrum.

  • Sample Application: Place 2-3 mg of the neat, dry powder directly onto the crystal and apply pressure using the anvil.

    • Causality: ATR is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; the mechanical pressing process often introduces atmospheric moisture, resulting in a massive O-H stretch at ~3400 cm⁻¹ that completely masks the critical primary amine signals.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol C: LC-HRMS Purity Certification
  • Column Selection: Install a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures the basic pyridine and primary amine nitrogens are fully protonated, enhancing both retention on the polar-modified column and ionization efficiency in the positive ESI source.

  • System Validation: Inject a blank (solvent only) to establish the baseline and rule out column carryover.

  • Gradient: Run a shallow gradient starting at 100% A, holding for 2 minutes to ensure retention of the polar analyte, before ramping to 50% B over 8 minutes.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Canadian Journal of Chemistry URL
  • IR Absorption Frequencies Northern Illinois University - Department of Chemistry and Biochemistry URL
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Corporation Blog URL

Sources

Validation

Benchmarking 3-(Pyridin-4-yl)-1H-pyrazol-4-amine catalytic efficiency in metal complexes

Benchmarking 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Catalytic Efficiency in Metal Complexes: A Comprehensive Guide As transition metal catalysis shifts toward more sustainable, recoverable, and highly active systems, the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Catalytic Efficiency in Metal Complexes: A Comprehensive Guide

As transition metal catalysis shifts toward more sustainable, recoverable, and highly active systems, the design of the ligand coordination sphere remains the most critical variable. While traditional bidentate ligands like 2,2'-bipyridine have dominated homogeneous catalysis, the demand for robust, recyclable heterogeneous catalysts—such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)—requires ligands with divergent coordination vectors.

This guide provides an objective, data-driven benchmark of 3-(pyridin-4-yl)-1H-pyrazol-4-amine , a bifunctional bridging ligand. By comparing its performance against standard structural analogues, we will dissect the causality behind its superior catalytic efficiency in palladium-mediated cross-coupling reactions.

Mechanistic Rationale: The Structural Advantage

To understand the catalytic behavior of 3-(pyridin-4-yl)-1H-pyrazol-4-amine, one must analyze its three distinct structural domains:

  • The 4-Pyridyl Vector (Bridging Enforcer): Unlike 3-(pyridin-2-yl)pyrazoles, which feature an acute bite angle that enforces discrete, mononuclear chelation [1], the nitrogen in the 4-pyridyl moiety points directly away from the pyrazole core. This divergent geometry mandates a μ2​ -bridging coordination mode, driving the self-assembly of robust 1D, 2D, or 3D multinuclear networks [2].

  • The Pyrazole Core (Proton-Responsive Anchor): The pyrazole ring provides a strong σ -donor nitrogen for metal coordination, while the adjacent -NH group can participate in hydrogen bonding, stabilizing the supramolecular lattice.

  • The 4-Amino Substitution (Electronic & Basic Synergist): The primary amine at the C4 position serves a dual purpose. Electronically, it donates electron density into the pyrazole ring, strengthening the metal-ligand bond and stabilizing high-valent metal intermediates [3]. Chemically, the uncoordinated -NH 2​ group acts as a localized Brønsted base within the catalyst pores, facilitating substrate activation without the need for excess external base [4].

Ligand Benchmarking: Structural & Electronic Comparison

To objectively evaluate 3-(pyridin-4-yl)-1H-pyrazol-4-amine, we benchmark it against three standard alternatives used in coordination chemistry.

Table 1: Structural and Electronic Properties of Benchmark Ligands

LigandCoordination ModeElectronic Effect on MetalSecondary Sphere FunctionalityPrimary Application
3-(Pyridin-4-yl)-1H-pyrazol-4-amine μ2​ -Bridging Strong σ -donor (e⁻ rich) H-bond donor, Local Base (-NH 2​ ) Heterogeneous CPs / MOFs
3-(Pyridin-4-yl)-1H-pyrazole μ2​ -BridgingModerate σ -donorNoneHeterogeneous CPs / MOFs
4,4'-Bipyridine μ2​ -Bridging π -acceptorNoneStandard MOF Linker
3-(Pyridin-2-yl)-1H-pyrazol-4-amineChelating (Bidentate)Strong σ -donor (e⁻ rich)H-bond donorHomogeneous Catalysis

Catalytic Performance Benchmark: Heterogeneous Suzuki-Miyaura Coupling

The true test of a ligand's efficiency is its performance in a catalytic cycle. We benchmarked Palladium(II) coordination polymers constructed from these bridging ligands in the Suzuki-Miyaura cross-coupling of 4-chloroanisole and phenylboronic acid—a notoriously challenging reaction due to the electron-rich, deactivated nature of the aryl chloride.

Table 2: Catalytic Efficiency in Pd-Catalyzed Suzuki-Miyaura Coupling (Reaction Conditions: 0.5 mol% Pd catalyst, K 2​ CO 3​ (1.2 eq), EtOH/H 2​ O, 80 °C, 4 hours)

Catalyst SystemYield (%)TONTOF (h⁻¹)Catalyst Recovery (%)
[PdCl 2​ (3-(Pyridin-4-yl)-1H-pyrazol-4-amine)] n​ 98% 196 1250 >99% (Intact CP)
[PdCl 2​ (3-(Pyridin-4-yl)-1H-pyrazole)] n​ 75%150450>98% (Intact CP)
[PdCl 2​ (4,4'-Bipyridine)] n​ 62%12431095% (Partial leaching)
[PdCl 2​ (3-(Pyridin-2-yl)-1H-pyrazol-4-amine)]95%19011000% (Homogeneous)

Data Analysis & Causality: The data reveals a stark difference in Turnover Frequency (TOF). The CP built with 3-(pyridin-4-yl)-1H-pyrazol-4-amine exhibits a TOF nearly three times higher than its unsubstituted analogue. Why? In the rate-limiting transmetalation step of the Suzuki coupling, the boronic acid must be activated by a base. The pendant -NH 2​ groups lining the pores of the 3-(pyridin-4-yl)-1H-pyrazol-4-amine CP act as a high-concentration local base, pre-organizing the boronic acid via hydrogen bonding directly adjacent to the Pd active site. The homogeneous 2-pyridyl isomer shows similar high activity but cannot be recovered, highlighting the critical advantage of the 4-pyridyl bridging geometry.

Mechanistic Pathway Visualization

The following diagram illustrates the synergistic, dual-activation mechanism enabled specifically by the 4-amino substitution on the bridging ligand framework.

G A Pd(0) Active Site (Polymeric Network) B Oxidative Addition (Ar-X Cleavage) A->B Ar-X E Transmetalation (Rate-Limiting Step) B->E Pd(II) Intermediate C Ligand -NH2 Group (Local Base/H-Bonding) D Boronic Acid Activation (Transmetalation Prep) C->D H-Bonding D->E Activated Ar'-B(OH)2 F Reductive Elimination (Product Release) E->F Diaryl-Pd(II) F->A Ar-Ar' + Pd(0)

Synergistic catalytic cycle showing Pd(0) activation and -NH2 mediated transmetalation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of[PdCl 2​ (3-(Pyridin-4-yl)-1H-pyrazol-4-amine)] n​ Coordination Polymer
  • Preparation: Dissolve 1.0 mmol of 3-(pyridin-4-yl)-1H-pyrazol-4-amine in 15 mL of degassed ethanol. In a separate vial, dissolve 1.0 mmol of PdCl 2​ (CH 3​ CN) 2​ in 10 mL of acetonitrile.

  • Controlled Assembly: Add the Pd solution dropwise to the ligand solution under continuous stirring at room temperature. Causality: Using the labile acetonitrile precursor prevents the formation of unreactive oligomers, ensuring the bridging ligand seamlessly displaces the solvent molecules to form a highly ordered 1D/2D network.

  • Crystallization: Seal the vial and heat to 60 °C for 12 hours, then cool to room temperature at a rate of 2 °C/hour. Causality: Rapid precipitation leads to amorphous aggregates with occluded active sites. Slow crystallization ensures a well-defined polymer with accessible pores for substrate diffusion.

  • Self-Validation (FT-IR): Filter and wash the resulting microcrystals. Validation Check: Perform FT-IR. An IR shift of the pyrazole ν (C=N) from ~1580 cm⁻¹ to ~1610 cm⁻¹ confirms metal coordination. Crucially, the persistence of the sharp ν (N-H) stretch at ~3350 cm⁻¹ validates that the primary amine remains uncoordinated and available for catalytic synergy.

Protocol B: Heterogeneous Suzuki-Miyaura Workflow & Recycling
  • Reaction Setup: In a Schlenk tube, combine 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K 2​ CO 3​ (1.2 mmol), and the CP catalyst from Protocol A (0.5 mol% Pd).

  • Solvent Addition: Add 5 mL of a degassed EtOH/H 2​ O (1:1) mixture. Causality: The biphasic-like polarity of EtOH/H 2​ O dissolves both the organic substrates and the inorganic base, while the CP catalyst remains entirely insoluble, maintaining its heterogeneous nature.

  • Execution & Recovery: Heat at 80 °C for 4 hours. Cool to room temperature and centrifuge at 4000 rpm for 5 minutes. Decant the supernatant for GC-MS yield analysis.

  • Catalyst Recycling: Wash the recovered solid catalyst twice with EtOH and once with diethyl ether, then dry under vacuum. The catalyst is now ready for the next cycle, with expected retention of >98% activity due to the robust μ2​ -bridging network preventing Pd leaching.

Conclusion

Benchmarking data clearly demonstrates that 3-(pyridin-4-yl)-1H-pyrazol-4-amine is a superior ligand for heterogeneous transition metal catalysis. By combining the network-forming geometry of a 4-pyridyl group with the electronic enrichment and local basicity of a 4-aminopyrazole core, it bridges the gap between the high activity of homogeneous catalysts and the recoverability of heterogeneous systems. For researchers developing next-generation MOFs or recyclable cross-coupling catalysts, this ligand offers a highly tunable, self-activating coordination sphere.

References

  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Organometallics Source: ACS Publications URL:[Link]

  • Cadmium(II) Complexes of 4-(4-Pyridyl)Pyrazole: A Case of Two Conformational Supramolecular Isomers Polythreaded in the Same Crystal and a Rare Example of 5-Connected nov Net Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Dichloridobis(3,5-dimethyl-1H-pyrazol-4-amine-κN 2)cobalt(II) Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III) Source: MDPI (Molecules) URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we handle, from procurement to disposal. This guide provides a comprehensive, step-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we handle, from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel, the community, and the environment.

The fundamental principle guiding this protocol is caution. While specific hazard data for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is not extensively published, its structure, containing both a pyridine and a pyrazole amine moiety, necessitates that it be handled as a hazardous chemical. Pyridine-containing compounds are often flammable and toxic, and aromatic amines can possess varying degrees of toxicity.[1][2][3] Therefore, this compound must be treated as hazardous waste, and its disposal must adhere to all applicable federal, state, and local regulations.[1]

Part 1: Pre-Disposal Safety & Hazard Mitigation

Before initiating any disposal procedure, the immediate safety of laboratory personnel is paramount. This begins with a clear understanding of the potential hazards and the implementation of appropriate control measures.

Personal Protective Equipment (PPE)

Due to the compound's nature as a solid/powder and its potential toxicity, appropriate PPE is non-negotiable. This creates a primary barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[4]

  • Hand Protection: Wear chemically resistant gloves. Given the compound's structure, butyl rubber or nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: All handling of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[5][6]

Spill & Exposure Response

Accidents require immediate and correct action. Familiarize yourself with these first-aid measures before handling the compound.

  • In Case of Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[7][8]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. If irritation occurs, seek medical advice.[7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes at an emergency eyewash station. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][7]

  • In Case of Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4]

For any significant spill, evacuate the area and follow your institution's emergency response plan.[9] Spills should be contained using an inert absorbent material like vermiculite or sand, which can then be swept up, placed in a sealed container, and disposed of as hazardous waste.[3][4][9]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[10][11][12]

  • Classification: Based on its pyridine and amine components, 3-(Pyridin-4-yl)-1H-pyrazol-4-amine should be presumed to be toxic . Therefore, it must be managed as a hazardous waste .[2][10]

  • Segregation: This is a critical step to prevent dangerous chemical reactions.[11] Waste 3-(Pyridin-4-yl)-1H-pyrazol-4-amine must be collected in its own dedicated waste container. Do not mix it with other waste streams, particularly strong oxidizing agents or acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[2][5]

Parameter Guideline for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Regulatory Basis
Waste Classification Hazardous WastePresumed Toxicity based on chemical structure (RCRA)[10]
Primary Hazard Acute Toxicity (presumed)Inferred from pyridine and amine functional groups[2]
Container Type Glass or High-Density Polyethylene (HDPE), sealable and airtight[5][9]Chemical Compatibility
Storage Location Designated Satellite Accumulation Area (SAA)[12][13]EPA 40 CFR Part 262
Disposal Method Incineration by a licensed facility[1][2]EPA Land Disposal Restrictions

Part 3: Step-by-Step Waste Collection and Storage Protocol

Adherence to a systematic collection and storage process is mandated by regulations and ensures safety within the laboratory.

Step 1: Container Selection

Choose a waste container that is in good condition, compatible with the chemical, and has a secure, airtight lid. For 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, a glass or high-density polyethylene (HDPE) container is appropriate.[5][9] The container must be robust enough to prevent leakage.

Step 2: Labeling

Proper labeling is a cornerstone of compliant waste management. The moment the first particle of waste enters the container, it must be labeled.[5] The label must, at a minimum, include:

  • The words "Hazardous Waste" [13]

  • The full chemical name: "Waste 3-(Pyridin-4-yl)-1H-pyrazol-4-amine"

  • A clear indication of the associated hazards (e.g., "Toxic")[13]

  • The date when waste was first added to the container (the "accumulation start date")[14]

Step 3: Accumulation

Place waste directly into your labeled container. Always keep the container sealed except when adding waste.[13][14] This prevents the release of vapors and protects the container's contents from contamination.

Step 4: Storage

The waste container must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the laboratory personnel.[12][13]

  • The SAA should be a secondary containment unit (such as a tray) to contain any potential leaks.

  • Store the container away from incompatible materials.[5]

  • Ensure the storage area is cool, dry, and well-ventilated.[4][9]

Part 4: Final Disposal and Logistics

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

Arranging for Pickup

Once your waste container is full or you no longer need to add to it, you must arrange for its disposal. This is done by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][15] They will provide specific instructions and the necessary paperwork.

Documentation

You will be required to complete a waste manifest or similar tracking form. This documentation is a legal requirement that tracks the waste from its point of generation to its final disposal facility.[13]

Approved Disposal Method

For organic compounds like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, the standard and environmentally preferred method of disposal is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][2] This process destroys the chemical, preventing its release into the environment. Never pour this chemical down the drain or dispose of it in the regular trash.[2][9]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine.

G A Identify Waste: 3-(Pyridin-4-yl)-1H-pyrazol-4-amine B Consult SDS & Institutional CHP (Presume Hazardous) A->B C Classify as Hazardous Waste (Presumed Toxic) B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'Hazardous Waste' Chemical Name & Date D->E F Segregate Waste (No Mixing) E->F G Store in Designated SAA (Secondary Containment) F->G H Container Full or No Longer in Use? G->H H->G No I Contact EHS or Licensed Waste Disposal Contractor H->I Yes J Complete Waste Manifest Documentation I->J K Transfer to Authorized Personnel for Incineration J->K

Caption: Disposal workflow for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Safety Data Sheet - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. (2010, May 14). Fisher Scientific.
  • Safety Data Sheet. (2024, December 9). TCI Chemicals.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Pyridine Waste Disposal Procedures. (n.d.). Washington State University.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration (OSHA).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2023, December 21). Kishida Chemical Co., Ltd.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Manual for Laboratory Waste Management. (n.d.). European Federation of Clinical Chemistry and Laboratory Medicine (EFLM).
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Safety Data Sheet: Pyrazineamide. (2019, March 14). Chemos GmbH & Co. KG.
  • Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory, National Research Council.
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Occupational and Environment Safety Office.
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration (OSHA).

Sources

Handling

Personal protective equipment for handling 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Comprehensive Safety and Operational Guide for Handling 3-(Pyridin-4-yl)-1H-pyrazol-4-amine As a Senior Application Scientist specializing in drug development and chemical synthesis, I frequently oversee the integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

As a Senior Application Scientist specializing in drug development and chemical synthesis, I frequently oversee the integration of novel heterocyclic amines into laboratory workflows. 3-(Pyridin-4-yl)-1H-pyrazol-4-amine is a highly versatile building block, predominantly utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates ([1]). However, its structural motifs—a pyridine ring coupled with an amino-pyrazole—impart specific physicochemical properties that dictate stringent safety protocols. The electron-rich amino group and the heteroaromatic nitrogen atoms increase the potential for skin sensitization, respiratory irritation, and systemic toxicity upon absorption ([2]).

This guide provides a self-validating operational framework. We do not just list safety steps; we engineer a workflow where each protective measure verifies the next, ensuring absolute containment and compliance from receipt to disposal.

Part 1: The Causality of PPE Selection (Expertise & Experience)

Selecting Personal Protective Equipment (PPE) for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine requires understanding its molecular behavior in a laboratory environment.

  • Respiratory Protection: As a fine powder, this compound poses a severe inhalation hazard. Powder processing activities, such as pouring or transferring, can generate static electricity, causing particles to disperse and adhere to surfaces ([3]). Because the amino-pyrazole moiety can act as a respiratory sensitizer, handling outside a closed system requires, at minimum, an N95/P100 particulate respirator.

  • Dermal Protection: Heterocyclic amines can penetrate the stratum corneum. This risk is exponentially magnified when the compound is dissolved in organic solvents like DMSO or DMF, which act as transdermal carriers. While standard nitrile gloves offer adequate protection against the dry powder, their breakthrough time drops to minutes upon solvent exposure. Therefore, double-gloving or using butyl rubber gloves during the dissolution phase is a non-negotiable causality of the solvent's chemical properties.

  • Ocular Protection: The basicity of the amine (typical of pyridine and pyrazole derivatives) can cause severe eye irritation or corneal damage upon contact ([2]). Tight-fitting safety goggles are required to prevent both particulate ingress and solvent splash.

Part 2: Quantitative PPE Specifications

The following table summarizes the required PPE, engineered to provide a self-validating barrier against exposure.

PPE CategorySpecificationJustification & Breakthrough Causality
Gloves (Solid Handling) 100% Nitrile, ≥0.11 mm (4 mils) thickness>480 min breakthrough for dry powder. Prevents mechanical transfer to skin.
Gloves (Solvent Handling) Butyl rubber or double-gloved NitrileRequired when handling in DMSO/DMF; single nitrile degrades in <10 mins.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents particulate ingress and solvent splash. Face shield added for >50mL volumes.
Respiratory NIOSH-approved N95, P100, or PAPRRequired if weighing >1g outside a ventilated enclosure ([4]).
Body Protection Flame-resistant (FR) Nomex lab coatProtects against static discharge during powder transfer, preventing ignition ([3]).

Part 3: Operational Plan and Step-by-Step Methodologies

To ensure trustworthiness, this protocol operates as a self-validating system: you cannot proceed to the next step unless the current step's safety parameter is visually or physically confirmed.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood or Ventilated Balance Enclosure (VBE) is operational.

    • Validation: Check the digital airflow monitor; it must read between 80-100 feet per minute (fpm). If the alarm sounds, the protocol halts.

  • Don all baseline PPE (FR lab coat, safety goggles, double nitrile gloves).

Step 2: Anti-Static Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance inside the VBE and tare it to zero ([4]).

  • Use an anti-static gun (ionizing bar) on the weigh boat and the sealed chemical container to dissipate static charge.

    • Validation: The powder will not "jump" or cling to the spatula, confirming static dissipation ([5]).

  • Carefully open the 3-(Pyridin-4-yl)-1H-pyrazol-4-amine container and transfer the required mass using a clean stainless-steel spatula.

  • Seal the primary container immediately after dispensing.

Step 3: Dissolution and Reaction Execution

  • Transfer the tared weigh boat containing the powder into a secondary container (e.g., a glass vial) with a screw cap ([3]).

  • Add the appropriate solvent (e.g., DMSO) directly into the vial while still inside the fume hood.

  • Seal the vial tightly before removing it from the hood for vortexing or sonication.

    • Validation: The exterior of the vial is wiped with a 70% ethanol damp cloth, ensuring zero external contamination before it enters the general lab space.

Part 4: Spill Response and EPA/RCRA Disposal Plan

Heterocyclic amines require strict adherence to environmental regulations to prevent aquatic toxicity and soil contamination ([2]).

Emergency Spill Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius.

  • Don PPE: Responders must don a PAPR and heavy-duty butyl gloves.

  • Contain & Neutralize: Do not dry sweep, as this aerosolizes the powder. Cover the solid spill with absorbent paper towels, then dampen the towels with a slightly acidic solution (e.g., 1% acetic acid) to protonate the amine, converting it into a highly water-soluble, non-volatile salt.

  • Collect: Wipe the area inward from the edges. Place all contaminated materials into a designated, sealed hazardous waste container ([5]).

EPA/RCRA Disposal Plan:

  • Segregation: Liquid waste containing 3-(Pyridin-4-yl)-1H-pyrazol-4-amine must be kept strictly separate from strong oxidizers (e.g., nitrates, peroxides) to prevent violent exothermic reactions ([2]).

  • Labeling: Label the waste container clearly as "Hazardous Waste - Toxic Heterocyclic Amine (Contains Pyrazole/Pyridine derivatives)."

  • Disposal: This material is typically classified as a characteristic hazardous waste depending on the solvent used (e.g., D001 for ignitable solvents). It must be incinerated by an EPA-licensed hazardous waste disposal facility. The "Cradle-to-Grave" principle dictates that your laboratory maintains the chain of custody until a certificate of destruction is received.

Part 5: Visual Workflow

G Start Risk Assessment & PPE Donning Hood Transfer to Ventilated Enclosure Start->Hood Weigh Anti-Static Weighing Hood->Weigh React Solvent Addition & Reaction Weigh->React Spill Spill Detected? React->Spill Clean Emergency Spill Protocol Spill->Clean Yes Waste Waste Segregation Spill->Waste No Clean->Waste Dispose EPA/RCRA Disposal Waste->Dispose

Caption: Workflow for handling 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, from PPE donning to EPA/RCRA disposal.

References

  • Title: 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine | CAS 1313013-53-4. Source: American Elements. URL: [Link]

  • Title: Safety Data Sheet - Imidazole/Pyrazole derivatives. Source: Farnell. URL: [Link]

  • Title: Powder Weighing Procedure | Safety Unit. Source: Weizmann Institute of Science. URL: [Link]

Sources

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